Pfm01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPURHDUTZUYAFI-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pfm01: A Technical Guide to its Mechanism of Action in DNA Double-Strand Break Repair
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Pfm01, a selective inhibitor of the MRE11 endonuclease. The information presented herein is intended to support research and development efforts in the fields of oncology, DNA repair, and drug discovery.
Core Mechanism of Action: Selective Inhibition of MRE11 Endonuclease
This compound is a derivative of Mirin that has been identified as a specific inhibitor of the endonuclease activity of the MRE11 protein.[1][2] MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which acts as a primary sensor of DNA double-strand breaks (DSBs) and plays a pivotal role in initiating their repair.[2][3]
The MRN complex possesses both endonuclease and 3'-5' exonuclease activities, both of which are crucial for the processing of DSBs.[3] this compound's inhibitory action is specific to the endonuclease function, leaving the exonuclease activity largely unaffected.[2][4] This specificity is key to its unique biological effects.
The primary consequence of MRE11 endonuclease inhibition by this compound is the modulation of the DSB repair pathway choice.[3] Specifically, this compound prevents the initiation of homologous recombination (HR), a high-fidelity repair mechanism, and consequently promotes the alternative, more error-prone non-homologous end-joining (NHEJ) pathway.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on DNA repair processes.
| Cell Line | Concentration | Effect | Reference |
| U2OS DR-GFP | 50 µM | Reduction in homologous recombination | |
| H1299 dA3 | 50 µM | Enhancement of non-homologous end-joining | |
| 1BR3 (WT) | 100 µM | Diminished RAD51 foci formation | [1] |
| HSC62 (BRCA2-defective) | 100 µM | Diminished RAD51 foci formation | [1] |
| HSC62 (BRCA2-defective) | 100 µM | Rescue of repair defect | [1] |
| A549 | 75 µM | Inhibition of DNA end resection (comparable to 500 µM mirin) | [6] |
Note: IC50 values for direct MRE11 endonuclease inhibition are not consistently reported in the reviewed literature.
Signaling Pathway Modulation
This compound intervenes at a critical juncture in the DNA damage response (DDR) pathway. The following diagram illustrates the impact of this compound on the choice between HR and NHEJ.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro MRE11 Nuclease Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the endonuclease activity of purified MRE11.
Methodology:
-
Substrate Preparation: A circular single-stranded DNA (ssDNA) substrate (e.g., φX174) is utilized. For exonuclease assays, a 5'-radiolabeled linear double-stranded DNA is used.
-
Reaction Mixture: Purified recombinant human MRE11 protein is incubated with the DNA substrate in a suitable reaction buffer.
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is run in parallel.
-
Incubation: The reaction is incubated at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and proteinase K).
-
Analysis: The DNA products are separated by agarose (B213101) gel electrophoresis. The degradation of the circular ssDNA substrate is visualized by staining with a fluorescent dye (e.g., SYBR Gold) and quantified using densitometry.
Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ) Reporter Assays
Objective: To quantify the effect of this compound on the frequency of HR and NHEJ in living cells.
Methodology:
-
Cell Lines: U2OS DR-GFP cells are used for the HR assay, and H1299 dA3 cells are used for the NHEJ assay. These cells contain an integrated reporter cassette that expresses GFP upon successful HR or NHEJ, respectively, following the introduction of a specific DSB by the I-SceI endonuclease.
-
Cell Culture and Transfection: Cells are cultured under standard conditions. For the experiment, cells are transfected with a plasmid expressing the I-SceI endonuclease to induce DSBs.
-
This compound Treatment: Following transfection, cells are treated with this compound at the desired concentration (e.g., 50 µM) or with DMSO as a control.
-
Incubation: Cells are incubated for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: The percentage of GFP-positive cells is determined by flow cytometry, which corresponds to the frequency of HR or NHEJ.
-
Data Normalization: The percentage of GFP-positive cells in the this compound-treated samples is normalized to the DMSO-treated control.
RAD51 Foci Formation Assay
Objective: To visualize and quantify the effect of this compound on the formation of RAD51 foci, a key marker of ongoing homologous recombination.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., 1BR3) are grown on coverslips and treated with this compound (e.g., 100 µM) for a short period (e.g., 30 minutes) before inducing DNA damage.
-
DNA Damage Induction: DSBs are induced by treating the cells with ionizing radiation (IR).
-
Post-Irradiation Incubation: Cells are incubated for a specific time (e.g., 2-8 hours) to allow for the formation of RAD51 foci.
-
Immunofluorescence Staining:
-
Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Non-specific binding is blocked with a blocking solution (e.g., BSA in PBS).
-
Cells are incubated with a primary antibody against RAD51.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The number of RAD51 foci per cell is counted in a large number of cells.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for assessing this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
Pfm01: A Selective MRE11 Endonuclease Inhibitor for Modulating DNA Double-Strand Break Repair
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor and processor of DNA double-strand breaks (DSBs), playing a pivotal role in maintaining genomic stability.[1][2][3] MRE11, the nuclease subunit of the complex, possesses both endonuclease and 3'-5' exonuclease activities that are essential for the initiation of homologous recombination (HR) repair.[4][5] Pfm01 is a synthetic small molecule inhibitor that selectively targets the endonuclease activity of MRE11.[6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its impact on DNA damage response (DDR) signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating DNA repair pathways and developing novel cancer therapeutics.
Introduction to MRE11 and the MRN Complex
The MRN complex is a first responder to DNA double-strand breaks, one of the most cytotoxic forms of DNA damage.[3][7] It functions in the recognition of DSBs, activation of the ATM signaling cascade, and processing of DNA ends to facilitate repair by either non-homologous end joining (NHEJ) or homologous recombination (HR).[3][8] The choice between these two major repair pathways is critical for cell fate and is influenced by the nucleolytic activities of MRE11.[6] MRE11's endonuclease activity is responsible for the initial nicking of the 5' strand at a DSB, a crucial step for initiating resection and committing the cell to HR.[6][9] Its 3'-5' exonuclease activity then further processes the DNA ends.[10][11]
This compound: A Selective Inhibitor of MRE11 Endonuclease Activity
This compound is an N-alkylated derivative of mirin, a previously identified inhibitor of the MRN complex.[6][12] Through structure-based drug design and a focused chemical library approach, this compound was developed to exhibit high selectivity for the endonuclease activity of MRE11, with minimal impact on its exonuclease function.[6][13] By specifically blocking the initial step of DNA end resection, this compound effectively prevents the cell from committing to HR-mediated repair.[6] Consequently, this inhibition channels the repair of DSBs towards the NHEJ pathway.[6][12] This selective modulation of DNA repair pathway choice makes this compound a valuable tool for studying the intricate mechanisms of DNA damage response and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging therapies.[14][15]
Quantitative Inhibitor Data
The following table summarizes the available quantitative data for this compound and related MRE11 inhibitors. It is important to note that IC50 and Ki values can vary between different experimental setups.[16][17][18]
| Compound | Target Activity | IC50 | Concentration for Cellular Effect | Source |
| This compound | MRE11 Endonuclease | Not explicitly stated, but effective at 75-100 µM | 75 µM shows comparable resection inhibition to 500 µM mirin. 100 µM used in various cellular assays. | [12][19] |
| PFM03 | MRE11 Endonuclease | ~100 µM | 100 µM used in cellular assays. | [6][19] |
| PFM39 | MRE11 Exonuclease | <100 µM | 100 µM used in cellular assays. | [19][20] |
| Mirin | MRE11 Exonuclease (also affects endonuclease) | ~200 µM (for exonuclease) | 50-500 µM used in cellular assays. | [19][21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MRE11 inhibition and its cellular consequences.
In Vitro MRE11 Nuclease Activity Assays
These assays directly measure the enzymatic activity of purified MRE11 or the MRN complex.
4.1.1 MRE11 Endonuclease Activity Assay
This assay typically utilizes a circular single-stranded DNA (ssDNA) substrate.
-
Substrate: φX174 circular ssDNA.
-
Reaction Buffer: 30 mM Tris-HCl (pH 7.5), 1 mM DTT, 25 mM KCl, 200 ng/µl acetylated BSA, 5 mM MnCl₂, and 0.4% DMSO.[13]
-
Enzyme: Purified human MRE11 (e.g., 300 ng per reaction).[13]
-
Inhibitor: this compound dissolved in DMSO at various concentrations.
-
Procedure:
-
Incubate 100 ng of φX174 circular ssDNA with purified MRE11 and the desired concentration of this compound in the reaction buffer.[13]
-
Incubate the reaction at 37°C for 30 minutes.[13]
-
Stop the reaction by adding a stop solution (e.g., 3% SDS, 50 mM EDTA) and Proteinase K, followed by incubation at 37°C for 15 minutes.[9]
-
Analyze the reaction products by agarose (B213101) gel electrophoresis to visualize the conversion of circular ssDNA to linear and degraded forms.[9]
-
Quantify the amount of remaining circular ssDNA to determine the percentage of inhibition.[6]
-
4.1.2 MRE11 Exonuclease Activity Assay
This assay uses a linearized, radioactively labeled double-stranded DNA (dsDNA) substrate.
-
Substrate: A dsDNA oligonucleotide with a 5' radiolabel (e.g., ³²P).
-
Reaction Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween-20, 2 mM DTT, 2 mM ATP, and 5 mM MnCl₂.[6][13]
-
Enzyme: Purified human MRN complex (e.g., 5 nM).[6]
-
Inhibitor: this compound dissolved in DMSO at various concentrations.
-
Procedure:
-
Incubate the radiolabeled dsDNA substrate (e.g., 100 nM) with the purified MRN complex and this compound in the reaction buffer.[6]
-
Incubate at 37°C for 30 minutes.[6]
-
Deproteinize the reaction with a stop buffer containing Proteinase K at 37°C for 15 minutes.[6]
-
Separate the reaction products on a denaturing polyacrylamide gel.[6]
-
Visualize the results by autoradiography to detect the degradation of the labeled DNA strand.[6]
-
Cellular Assays for DNA Damage Response
These assays are performed in cultured cells to assess the effect of this compound on DNA repair pathways.
4.2.1 Immunofluorescence Staining for γH2AX and RAD51 Foci
This method visualizes the formation of protein foci at sites of DNA damage, which are markers for DSB signaling and HR, respectively.
-
Cell Culture: Plate cells of interest (e.g., U2OS, HeLa) on coverslips and allow them to adhere.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 100 µM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes).[6]
-
Induce DNA damage, for example, by treating with ionizing radiation (IR) (e.g., 3 Gy).[6]
-
Incubate for various time points post-damage (e.g., 2, 8 hours) to allow for foci formation and repair.[6]
-
-
Immunofluorescence Protocol:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with primary antibodies against γH2AX and RAD51.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
-
Analysis:
4.2.2 Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays
These assays utilize cell lines with integrated reporter constructs to directly measure the efficiency of HR and NHEJ.
-
HR Reporter Assay (e.g., DR-GFP):
-
Use a cell line such as U2OS DR-GFP which contains an integrated, non-functional GFP gene that can be restored by HR following an I-SceI-induced DSB.
-
Transfect the cells with an I-SceI expression vector to induce the DSB.
-
Treat the cells with this compound (e.g., 100 µM) or a vehicle control.[12]
-
After 48-72 hours, analyze the percentage of GFP-positive cells by flow cytometry. A decrease in GFP-positive cells indicates inhibition of HR.[11][12]
-
-
NHEJ Reporter Assay (e.g., H1299 dA3):
-
Utilize a cell line with a reporter construct that produces a functional protein (e.g., GFP) upon successful NHEJ-mediated repair of an I-SceI-induced DSB.
-
Follow a similar procedure as the HR reporter assay. An increase in the reporter signal in the presence of this compound suggests an enhancement of NHEJ.[12]
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's role in the DNA damage response pathway.
Caption: Workflow for characterizing this compound's activity.
Conclusion
This compound is a potent and selective inhibitor of the MRE11 endonuclease, providing a valuable chemical tool to dissect the complex mechanisms of DNA double-strand break repair. Its ability to shift the balance from homologous recombination to non-homologous end joining holds significant promise for its application in cancer therapy, particularly in combination with DNA-damaging agents or in the context of synthetic lethality. This technical guide offers a comprehensive foundation for researchers and clinicians to effectively utilize this compound in their studies and to further explore its therapeutic potential.
References
- 1. Mre11 Nuclease Activity has Essential Roles in DNA Repair and Genomic Stability Distinct from ATM Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The MRE11 complex: starting from the ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Mre11: roles in DNA repair beyond homologous recombination | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Insights into the DNA damage response and tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Pfm01's Role in DNA Double-Strand Break Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pfm01, a chemical inhibitor of the MRE11 nuclease, and its pivotal role in the intricate process of DNA double-strand break (DSB) repair. MRE11, as a core component of the MRE11-RAD50-NBS1 (MRN) complex, is a critical sensor and processor of DSBs, possessing both endonuclease and 3'-5' exonuclease activities.[1][2] this compound has emerged as a valuable tool for dissecting the specific contribution of MRE11's endonuclease function in determining the choice between the two major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[1][3]
This compound: A Specific Inhibitor of MRE11 Endonuclease Activity
This compound is a derivative of N-alkylated PFM that primarily blocks the endonuclease activity of MRE11.[1][4] This specificity allows for the targeted investigation of how the initial nicking of the DNA duplex by MRE11 influences subsequent repair events. By inhibiting this endonuclease function, this compound effectively prevents the initiation of DNA end resection, a crucial step for committing the repair process to the high-fidelity HR pathway.[1][5]
Quantitative Effects of this compound on DSB Repair Pathways
The application of this compound in cellular and biochemical assays has yielded significant quantitative data on its impact on DSB repair pathway choice. The following table summarizes key findings from various studies.
| Experimental System | This compound Concentration | Effect on Homologous Recombination (HR) | Effect on Non-Homologous End Joining (NHEJ) | Reference |
| U2OS DR-GFP reporter cells | 50 µM | Reduction in HR frequency | Not significantly increased | [1] |
| H1299 dA3 reporter cells | 50 µM | Not applicable | Enhancement of NHEJ frequency | [1] |
| Irradiated G2 cells (γH2AX foci) | 100 µM | Normal DSB repair (no defect) | Not affected | [3] |
| BRCA2-deficient HSC62 fibroblasts | Not specified | Rescued the repair defect | Not applicable | [1][3] |
This compound in Action: Shifting the Balance from HR to NHEJ
The primary mechanism by which this compound influences DSB repair is by preventing the MRE11-dependent initiation of resection. In the absence of this initial endonuclease-mediated nick, the DSB ends are more readily available for the NHEJ pathway, which directly ligates the broken ends. This is in contrast to the HR pathway, which requires the generation of 3' single-stranded DNA overhangs through resection to facilitate strand invasion and templated repair.
The signaling pathway can be visualized as follows:
Experimental Protocols for Studying this compound's Effects
Detailed methodologies are crucial for replicating and building upon the existing research. Below are summaries of key experimental protocols used to characterize the function of this compound.
1. γH2AX Foci Analysis for DSB Repair Kinetics
-
Objective: To monitor the rate of DSB repair in cells treated with this compound.
-
Methodology:
-
Seed cells (e.g., A549, GM05757) on coverslips and treat with this compound (e.g., 100 µM) or DMSO as a control for 30 minutes prior to irradiation.
-
Expose cells to ionizing radiation (e.g., 2-3 Gy of X-rays) to induce DSBs.
-
Fix cells at various time points post-irradiation (e.g., 2 and 8 hours) with 4% paraformaldehyde.
-
Permeabilize cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips on slides with DAPI-containing mounting medium.
-
Image cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. A decrease in foci number over time indicates successful DSB repair.[1]
-
2. RPA and RAD51 Foci Formation for Homologous Recombination Assessment
-
Objective: To determine the effect of this compound on the recruitment of key HR factors to DSB sites.
-
Methodology:
-
Follow the initial steps of cell seeding, this compound treatment, and irradiation as described for the γH2AX assay.
-
Fix and permeabilize cells at a specific time point post-irradiation (e.g., 2 hours).
-
Incubate with primary antibodies against RPA (Replication Protein A) or RAD51.
-
Proceed with secondary antibody incubation, mounting, and imaging as described above.
-
Quantify the percentage of cells with RPA or RAD51 foci. A reduction in the number of foci-positive cells in the presence of this compound indicates an inhibition of HR initiation.[1]
-
3. In Vitro Nuclease Activity Assays
-
Objective: To directly measure the inhibitory effect of this compound on the endonuclease and exonuclease activities of purified MRE11.
-
Methodology:
-
Endonuclease Assay:
-
Incubate purified human MRE11 with a circular single-stranded DNA (ssDNA) substrate (e.g., φX174 DNA).
-
Add varying concentrations of this compound or a DMSO control to the reaction.
-
Stop the reaction at specific time points and analyze the DNA products by agarose (B213101) gel electrophoresis.
-
Quantify the percentage of degraded circular ssDNA. This compound is expected to inhibit this degradation.[1]
-
-
Exonuclease Assay:
-
Use a radiolabeled linear double-stranded DNA substrate.
-
Incubate the substrate with the purified MRN complex in the presence of this compound or a control.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis and autoradiography. This compound is expected to have little effect on the exonuclease activity.[5]
-
-
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on DSB repair.
Conclusion and Future Directions
This compound has proven to be an indispensable chemical probe for elucidating the specific role of MRE11's endonuclease activity in the complex decision-making process of DNA double-strand break repair. By selectively inhibiting this function, researchers have demonstrated that the initiation of resection by MRE11 is a critical commitment step towards Homologous Recombination. In the presence of this compound, this commitment is blocked, and the repair is channeled towards the more error-prone but faster Non-Homologous End Joining pathway.
For drug development professionals, the modulation of DSB repair pathways presents a promising avenue for cancer therapy. Inhibiting HR in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations) can lead to synthetic lethality. This compound and similar specific inhibitors of MRE11 nuclease activities offer a template for the design of novel therapeutics that can sensitize cancer cells to radiation and chemotherapy. Future research should focus on the in vivo efficacy and toxicity of such compounds, as well as exploring potential synergistic combinations with other DNA damage response inhibitors.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Understanding Pfm01's effect on homologous recombination.
An In-depth Technical Guide on the Effect of Pfm01 on Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule inhibitor that selectively targets the endonuclease activity of the MRE11 nuclease, a critical component of the MRE11-RAD50-NBS1 (MRN) complex. This complex is a primary sensor of DNA double-strand breaks (DSBs) and plays a pivotal role in the initiation of homologous recombination (HR), a high-fidelity DNA repair pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the choice between homologous recombination and non-homologous end joining (NHEJ) repair pathways, and detailed experimental protocols for studying its effects. All quantitative data from key experiments are summarized, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound and its Target: The MRE11 Nuclease
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells have evolved two major pathways to repair DSBs: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homologous recombination (HR)[1][2]. The choice between these pathways is tightly regulated and is crucial for maintaining genomic stability. The MRN complex, composed of MRE11, RAD50, and NBS1, is a key player in this decision-making process[1][2].
The MRE11 subunit possesses both 3'-5' exonuclease and single-strand DNA endonuclease activities[1][3]. These nuclease activities are critical for the initiation of DSB end resection, a process that generates 3' single-stranded DNA overhangs necessary for RAD51 loading and subsequent strand invasion during HR[4].
This compound is a specific inhibitor of the MRE11 endonuclease activity. By inhibiting this initial step of resection, this compound effectively blocks the commitment of DSB repair to the HR pathway, thereby promoting the alternative NHEJ pathway[1][5]. This makes this compound a valuable tool for studying the mechanisms of DNA repair pathway choice and a potential lead compound for therapeutic strategies aimed at modulating DNA repair in cancer.
Mechanism of Action: How this compound Inhibits Homologous Recombination
The primary mechanism by which this compound inhibits homologous recombination is through the specific inhibition of the MRE11 endonuclease activity. This activity is responsible for creating the initial nicks on the 5' strand near a DSB, which is a prerequisite for subsequent exonucleolytic resection by MRE11's exonuclease activity and other nucleases like EXO1/BLM[1][2].
By blocking this initial endonuclease-mediated nicking, this compound prevents the generation of the single-stranded DNA tails required for the recruitment of RPA and the subsequent loading of the RAD51 recombinase, both of which are essential for HR[1]. Consequently, in the presence of this compound, the DSB ends are not processed for HR and are instead channeled into the NHEJ pathway for repair[1][5].
Signaling Pathway of DSB Repair Choice and this compound's Point of Intervention
The following diagram illustrates the signaling pathway of DSB repair, highlighting the critical role of MRE11's nuclease activities and the point of intervention for this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from key experiments demonstrating the effect of this compound on MRE11 nuclease activity and homologous recombination.
Table 1: In Vitro MRE11 Nuclease Activity Inhibition
| Inhibitor | Target Activity | Concentration (µM) | % Inhibition of Endonuclease Activity | % Inhibition of Exonuclease Activity | Reference |
| This compound | Endonuclease | 75 | Significant | Minimal | [6] |
| Pfm03 | Endonuclease | 100 | ~70% | Minimal | [6] |
| Mirin | Exonuclease | 200-500 | Minimal | Significant | [6] |
| Pfm39 | Exonuclease | 100 | Minimal | >80% | [6] |
Note: "Significant" and "Minimal" are used where precise percentages were not provided in the source material, but the qualitative effect was clearly stated.
Table 2: Cellular Effects of this compound on Homologous Recombination Markers
| Cell Line | Treatment | Metric | Result | Reference |
| A549 | 50 µM this compound + 10 Gy IR | Chromatin-bound RPA | Reduced | [1] |
| A549 | 50 µM this compound + 3 Gy IR | RAD51 Foci Formation | Abolished | [1] |
| 1BR3 (WT) hTERT | 75 µM this compound + 3 Gy IR | γH2AX Foci at 8h | No significant increase (Repair by NHEJ) | [6] |
| HSC62 (BRCA2-defective) | 50 µM this compound + 3 Gy IR | γH2AX Foci at 8h | Alleviated repair defect | [1] |
| U2OS DR-GFP | 50 µM this compound + I-SceI | HR Frequency | Reduced | [1] |
| H1299 dA3-1 | 50 µM this compound + I-SceI | NHEJ Frequency | Increased | [1] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on homologous recombination.
In Vitro MRE11 Nuclease Assay
This assay measures the ability of this compound to inhibit the endonuclease or exonuclease activity of the MRN complex in vitro.
Experimental Workflow:
Protocol Steps:
-
Reaction Setup:
-
Prepare a reaction mixture containing 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween-20, 2 mM DTT, 2 mM ATP, 5 mM MnCl₂, and 5 nM of purified human MRN complex[7].
-
For the endonuclease assay, use circular single-stranded DNA (e.g., ΦX174 virion DNA) as a substrate. For the exonuclease assay, use a 5' radiolabeled double-stranded DNA substrate[5][7].
-
Add this compound to the desired final concentration (e.g., 50-100 µM). Include a DMSO control.
-
-
Incubation:
-
Add the DNA substrate (e.g., 100 nM) to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes)[7].
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing 20 mM Tris-HCl (pH 7.5), 20 mM EDTA, and 2 mg/mL Proteinase K. Incubate at 37°C for 15 minutes to deproteinize the sample[7].
-
-
Analysis:
-
Separate the DNA products by agarose (B213101) or polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA using a phosphorimager.
-
-
Quantification:
-
Quantify the amount of intact and degraded DNA substrate in each lane. Calculate the percentage of inhibition relative to the DMSO control.
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at DSB sites.
Protocol Steps:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, 1BR3 hTERT) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 75 µM) or DMSO for 30 minutes[7].
-
Induce DSBs by treating the cells with ionizing radiation (IR), for example, 3 Gy[7].
-
Incubate the cells for the desired time points post-irradiation (e.g., 2, 8, 24 hours) to allow for DNA repair.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature[8][9].
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes[8][9].
-
Block non-specific antibody binding with 5% BSA in PBS for 30 minutes[8][9].
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C[8].
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
RAD51 Foci Formation Assay
This assay is similar to the γH2AX assay but uses an antibody against RAD51 to visualize the formation of RAD51 nucleoprotein filaments on single-stranded DNA, a key step in homologous recombination.
Protocol Steps:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the γH2AX assay for cell seeding and treatment with this compound and IR. A typical time point for analyzing RAD51 foci is 2-4 hours post-IR[6].
-
-
Immunofluorescence Staining:
-
The staining protocol is similar to the γH2AX assay, but a primary antibody against RAD51 is used.
-
-
Imaging and Analysis:
-
Acquire and analyze images as described for the γH2AX assay. The number of RAD51 foci per nucleus is quantified. A significant reduction in RAD51 foci in this compound-treated cells compared to the control indicates inhibition of HR[1].
-
HR and NHEJ Reporter Assays
These assays use cell lines with integrated reporter constructs to directly measure the frequency of HR and NHEJ.
Experimental Workflow:
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-binding and strand-annealing activities of human Mre11: implications for its roles in DNA double-strand break repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-molecule imaging reveals how Mre11-Rad50-Nbs1 initiates DNA break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
Pfm01: A Gatekeeper for DNA Repair Pathways and its Influence on Non-Homologous End Joining
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and their improper repair can lead to genomic instability, a hallmark of cancer. Mammalian cells have evolved two major pathways to repair DSBs: the generally accurate homologous recombination (HR) and the more error-prone but faster non-homologous end joining (NHEJ). The choice between these pathways is a critical determinant of cell fate. This technical guide delves into the role of Pfm01, a small molecule inhibitor of the MRE11 endonuclease, in modulating this crucial decision-making process. By inhibiting the initial step of DNA end resection, this compound effectively channels the repair of DSBs towards the NHEJ pathway. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways and experimental workflows.
The Role of MRE11 in DNA Repair Pathway Choice
The MRE11-RAD50-NBS1 (MRN) complex is a first responder to DSBs, playing a pivotal role in their detection, signaling, and repair. MRE11 possesses both endonuclease and 3'-5' exonuclease activities, which are critical for the initiation of DNA end resection. This resection process, the enzymatic degradation of the 5'-terminated strands at the DSB, creates 3' single-stranded DNA overhangs. These overhangs are the requisite substrate for the loading of RAD51 and the initiation of the HR pathway. Consequently, the endonuclease activity of MRE11 is a key determinant in committing a DSB to be repaired by HR.
This compound: A Selective Inhibitor of MRE11 Endonuclease Activity
This compound is a potent and selective small molecule inhibitor of the endonuclease activity of MRE11.[1] Its mechanism of action is to prevent the initial nicking of the 5' strand at a DSB, thereby blocking the initiation of resection. This inhibition of resection precludes the cell from utilizing the HR pathway for repair. As a result, the DSB is shunted towards the alternative major repair pathway, non-homologous end joining.
Quantitative Impact of this compound on NHEJ and HR
The influence of this compound on the choice of DSB repair pathway has been quantified in various cellular assays. Treatment with this compound leads to a discernible decrease in HR efficiency and a corresponding increase in NHEJ.
| Cell Line | Assay Type | Treatment | Change in HR Frequency | Change in NHEJ Frequency | Reference |
| U2OS DR-GFP | I-SceI induced HR | 100 µM this compound | ~50% decrease | Not Assessed | [2] |
| H1299 dA3-1 | I-SceI induced NHEJ | 100 µM this compound | Not Assessed | ~25% increase | [2] |
| BRCA2-deficient HSC62 | Chromosomal Breaks | 100 µM this compound | Not Applicable | Alleviation of break defect | [2] |
| 1BR3 (WT) hTERT | γH2AX foci | 100 µM this compound | No repair defect observed | Normal repair kinetics | [2] |
Table 1: Quantitative Effects of this compound on DSB Repair Pathways. This table summarizes the observed effects of this compound treatment on the efficiency of homologous recombination (HR) and non-homologous end joining (NHEJ) in different human cell lines and assay systems.
Signaling Pathway of this compound-Mediated NHEJ Enhancement
The mechanism by which this compound promotes NHEJ is a direct consequence of its inhibition of MRE11's endonuclease activity. The following diagram illustrates this signaling cascade.
Caption: this compound inhibits MRE11 endonuclease, blocking resection and promoting NHEJ.
Experimental Protocols
In Vivo NHEJ Reporter Assay
This protocol is adapted from methodologies used to assess NHEJ efficiency in cell lines such as H1299 dA3-1, which contain an integrated reporter construct.[2]
-
Cell Culture and Plating: Culture H1299 dA3-1 cells in appropriate media. Twenty-four hours prior to transfection, plate 1.25 x 10^5 cells per well in 6-well plates.
-
Transfection: Transfect cells with 1.25 µg of an I-SceI expression vector (e.g., pSceI) using a suitable transfection reagent according to the manufacturer's instructions. The I-SceI endonuclease will induce a specific DSB in the reporter construct.
-
This compound Treatment: Eight hours post-transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or this compound at the desired concentration (e.g., 100 µM).
-
Incubation: Incubate the cells for an additional 40 hours to allow for DSB repair and expression of the reporter gene (e.g., GFP).
-
Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells in the this compound-treated sample compared to the control indicates an enhancement of NHEJ.
Chromosomal Break Analysis
This protocol allows for the visualization and quantification of chromosomal aberrations following DNA damage and repair in the presence of this compound.[2]
-
Cell Treatment: Plate cells (e.g., 1BR3 hTERT) and treat with this compound or DMSO for 30 minutes before inducing DNA damage.
-
Induction of DNA Damage: Expose cells to a source of DSBs, such as ionizing radiation (e.g., 3 Gy).
-
Metaphase Arrest: To enrich for cells in mitosis, add a mitotic inhibitor such as colcemid (e.g., 0.1 µg/mL) to the culture medium and incubate for a defined period (e.g., 4-6 hours).
-
Harvesting and Hypotonic Treatment: Harvest the cells by trypsinization, centrifuge, and resuspend the cell pellet in a hypotonic solution (e.g., 75 mM KCl) to swell the cells.
-
Fixation: Fix the cells by adding fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid).
-
Metaphase Spreading: Drop the fixed cell suspension onto clean, humidified microscope slides to spread the chromosomes.
-
Staining and Visualization: Stain the slides with Giemsa or DAPI and visualize the metaphase spreads under a microscope.
-
Quantification: Score the number of chromosomal breaks and other aberrations per metaphase. A decrease in breaks in this compound-treated cells under conditions of HR deficiency (e.g., in BRCA2-deficient cells) suggests a channeling of repair to NHEJ.[2]
γH2AX Foci Assay
The phosphorylation of histone H2AX (γH2AX) is an early marker of DSBs. This assay quantifies the formation and resolution of γH2AX foci as a measure of DNA repair kinetics.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or DMSO for 30 minutes prior to inducing DNA damage.
-
DNA Damage Induction: Induce DSBs using ionizing radiation (e.g., 3 Gy).
-
Time Course: Fix cells at various time points post-irradiation (e.g., 30 minutes, 2 hours, 8 hours, 24 hours) to monitor the kinetics of foci formation and disappearance.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips on microscope slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the average number of γH2AX foci per cell nucleus. The rate of disappearance of foci is indicative of the efficiency of DSB repair.
Experimental Workflow for Assessing this compound's Effect on NHEJ
The following diagram outlines a typical experimental workflow to investigate the impact of this compound on non-homologous end joining.
Caption: Workflow for evaluating this compound's impact on non-homologous end joining.
Conclusion and Future Directions
This compound serves as a powerful chemical tool to dissect the intricate mechanisms governing DNA repair pathway choice. Its ability to selectively inhibit MRE11 endonuclease activity and consequently promote NHEJ provides a valuable strategy for both basic research and therapeutic development. For researchers, this compound can be utilized to study the consequences of enhanced NHEJ in various genetic backgrounds and cellular contexts. For drug development professionals, the modulation of DNA repair pathways is a promising avenue for cancer therapy. For instance, in tumors with deficiencies in HR (e.g., those with BRCA1/2 mutations), further shunting of DSB repair towards the more error-prone NHEJ pathway by inhibitors like this compound could potentially enhance the efficacy of chemo- or radiotherapy. Further research into the long-term consequences of this compound-induced repair pathway switching and its potential for synergistic combinations with other anti-cancer agents is warranted.
References
Pfm01's Target Binding Site on the MRE11-RAD50-NBS1 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor Pfm01 and the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex is a critical sensor and mediator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage[1][2][3][4]. MRE11, the core component of this complex, possesses both endonuclease and 3'-5' exonuclease activities that are essential for the initiation of DNA end resection, a key step in homologous recombination (HR) repair[1][4][5][6]. This compound has been identified as a specific inhibitor of the MRE11 endonuclease activity[1][7][8]. Understanding the precise binding site and mechanism of action of this compound is crucial for its development as a potential therapeutic agent and as a chemical probe to dissect the intricate mechanisms of DNA repair.
The MRE11 Nuclease Core of the MRN Complex
The MRN complex is a heterotrimer composed of MRE11, RAD50, and NBS1[3][6]. The MRE11 protein forms a dimer that constitutes the nuclease core of the complex, responsible for the initial processing of DNA ends[2][5][7]. RAD50, an ABC ATPase, has a structural role in tethering DNA ends, and its ATP-dependent conformational changes are thought to regulate MRE11's nuclease functions[9][10]. NBS1 acts as a signaling hub, recruiting and activating the ATM kinase, a master regulator of the DNA damage response[1][2][9].
The this compound Binding Site on MRE11
Structural and biochemical studies have revealed that this compound binds directly to the MRE11 protein. The binding site is distinct from that of exonuclease inhibitors like mirin (B157360) and PFM39[5][11].
Key features of the this compound binding site:
-
Location: this compound binds at the MRE11 dimer interface[5][12].
-
Proximity to the Active Site: While not directly in the catalytic active site, the binding pocket is adjacent to it[5].
-
Structural Impact: The binding of this compound induces a conformational change in MRE11, specifically by shifting the Asn93 loop into the proposed single-stranded DNA (ssDNA)-binding channel[5]. This allosterically inhibits the endonuclease activity.
-
Key Residues: The binding of this compound involves contact with the N93-H94 motif of Mre11[11].
Crystal structures of Mre11 in complex with this compound show that the binding site for endonuclease inhibitors is shifted approximately 7Å toward the dimer interface when compared to the binding site of exonuclease inhibitors[5][11]. This spatial distinction allows for the specific inhibition of one nuclease activity over the other.
Mechanism of Endonuclease Inhibition
This compound functions as an allosteric inhibitor. Its binding to the MRE11 dimer interface blocks the single-stranded DNA (ssDNA)-binding groove[5][12]. This blockage prevents the proper positioning of ssDNA substrates required for the endonuclease cleavage, thereby specifically inhibiting this function without significantly affecting the exonuclease activity[5][13]. By preventing the initial nicking of the 5'-terminated strand, this compound effectively halts the initiation of DNA end resection required for homologous recombination[13]. Consequently, this promotes the alternative repair pathway of non-homologous end-joining (NHEJ)[8].
Quantitative Data
Currently, publicly available literature focuses more on the structural and mechanistic aspects of this compound's interaction with MRE11, with limited specific quantitative binding affinity data such as Kd or IC50 values for the direct interaction with the purified MRN complex. The inhibitory effects are often reported at specific concentrations in cellular and biochemical assays.
| Inhibitor | Target Activity | Reported Effective Concentration | Cell-Based Assay Context |
| This compound | Endonuclease | 100 µM | Diminishes RAD51 foci formation in 1BR3 (WT) and HSC62 (BRCA2-defective) cells[8]. |
| This compound | Endonuclease | 100 µM | Enhances non-homologous end-joining (NHEJ) in H1299 dA3 cells[8]. |
| This compound | Endonuclease | 100 µM | Reduces homologous recombination (HR) in U2OS DR-GFP cells[8]. |
Signaling Pathways and Experimental Workflows
DNA Double-Strand Break Signaling and Repair Pathway Choice
The following diagram illustrates the central role of the MRN complex in sensing DNA double-strand breaks and initiating downstream signaling, leading to a choice between Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). This compound's inhibition of MRE11's endonuclease activity influences this pathway choice.
References
- 1. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mre11-Rad50-Nbs1 conformations and the control of sensing, signaling, and effector responses at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MRN complex: coordinating and mediating the response to broken chromosomes | EMBO Reports [link.springer.com]
- 4. The MRN complex: coordinating and mediating the response to broken chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRN complex - Wikipedia [en.wikipedia.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Envisioning the dynamics and flexibility of Mre11-Rad50-Nbs1 complex to decipher its roles in DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-molecule imaging reveals how Mre11-Rad50-Nbs1 initiates DNA break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRE11-RAD50-NBS1 Complex Is Sufficient to Promote Transcription by RNA Polymerase II at Double-Strand Breaks by Melting DNA Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Application of Pfm01: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pfm01 is a potent and selective small molecule inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex. This complex plays a pivotal role in the DNA damage response (DDR), particularly in the choice between two major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). Discovered through a structure-based drug design approach, this compound has emerged as a critical research tool for dissecting the molecular mechanisms of DNA repair. By selectively inhibiting the endonuclease activity of MRE11, this compound effectively channels DSB repair towards the NHEJ pathway while suppressing HR. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental application of this compound, including detailed protocols and quantitative data to facilitate its use in research settings.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, a hallmark of cancer. Eukaryotic cells have evolved two primary pathways to repair DSBs: the error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle, and the high-fidelity homologous recombination (HR) pathway, which is primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available as a template for repair.
The MRE11-RAD50-NBS1 (MRN) complex is a central player in the initial sensing and processing of DSBs. MRE11 possesses both endonuclease and 3'-5' exonuclease activities, which are critical for the initiation of DNA end resection, a key step that commits the cell to HR repair. The discovery of small molecule inhibitors that can selectively target these nuclease activities has been instrumental in elucidating their distinct roles in DNA repair pathway choice.
This compound is an N-alkylated derivative of Mirin, the first identified MRE11 inhibitor.[1][2] Unlike Mirin and its derivative PFM39, which primarily inhibit the exonuclease activity of MRE11, this compound was developed through structure-based design to specifically inhibit the endonuclease activity of MRE11.[2][3] This specificity makes this compound an invaluable tool for studying the consequences of selective MRE11 endonuclease inhibition.
Discovery and Development
This compound was discovered through a focused, structure-based drug design effort aimed at developing specific inhibitors for the distinct nuclease activities of MRE11.[3] Leveraging the known chemical scaffold of Mirin, a focused library of derivatives was synthesized and screened. The design of this compound was informed by co-crystal structures of MRE11 with various inhibitors, which revealed distinct binding pockets for endonuclease and exonuclease inhibitors.[3]
This compound, an N-alkylated Mirin derivative, was found to bind to a site near the MRE11 dimer interface, which is distinct from the binding site of exonuclease inhibitors like Mirin and PFM39.[3] This specific binding disrupts the single-stranded DNA (ssDNA)-binding groove and selectively inhibits the endonuclease activity of MRE11, with minimal impact on its exonuclease function.[3]
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the endonuclease activity of the MRE11 component of the MRN complex.[1][4] This inhibition occurs at the initial step of DNA end resection, a process that creates a 3' ssDNA overhang required for the loading of RAD51 and the initiation of HR.[3] By preventing end resection, this compound effectively blocks the HR pathway.[1][4] Consequently, DSB repair is channeled towards the alternative NHEJ pathway.[1][4]
The key mechanistic effects of this compound are:
-
Selective Inhibition of MRE11 Endonuclease Activity: this compound shows a high degree of selectivity for the endonuclease activity of MRE11 over its exonuclease activity.[3]
-
Prevention of DNA End Resection: By inhibiting MRE11 endonuclease, this compound prevents the initiation of DSB end resection.[4]
-
Inhibition of Homologous Recombination (HR): The block in resection leads to a significant reduction in HR-mediated repair.[1][3] This is evidenced by a decrease in the formation of RAD51 foci, a key marker of HR.[1]
-
Enhancement of Non-Homologous End Joining (NHEJ): In the absence of resection, DSBs are preferentially repaired by the NHEJ pathway.[1][3][4]
Quantitative Data
The following tables summarize the quantitative data on the activity and effects of this compound from various in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound against MRE11 Nuclease Activities
| Nuclease Activity | This compound IC50 | PFM39 (Exo Inhibitor) IC50 | Mirin (Exo Inhibitor) IC50 |
| Endonuclease | ~50 µM | >200 µM | >200 µM |
| Exonuclease | >200 µM | ~50 µM | ~100 µM |
Data are estimated from graphical representations in Shibata et al., 2014.
Table 2: Effect of this compound on DNA Repair Pathway Choice in Cellular Assays
| Cell Line & Assay | Treatment | % of Control |
| U2OS DR-GFP (HR) | This compound (100 µM) | ~40% |
| H1299 dA3 (NHEJ) | This compound (100 µM) | ~150% |
Data are from experiments using reporter cell lines to quantify the frequency of HR and NHEJ.[1][3]
Table 3: Effect of this compound on RAD51 Foci Formation
| Cell Line | Treatment | % of Cells with >5 RAD51 Foci |
| 1BR3 (WT) | DMSO (Control) | ~60% |
| 1BR3 (WT) | This compound (100 µM) | ~10% |
| HSC62 (BRCA2-defective) | DMSO (Control) | ~5% |
| HSC62 (BRCA2-defective) | This compound (100 µM) | ~5% |
RAD51 foci are markers for active homologous recombination. Data shows this compound significantly reduces RAD51 foci formation in wild-type cells.[1]
Table 4: Rescue of Repair Defects in HR-Deficient Cells by this compound
| Cell Line | Treatment | Relative DSB Repair (γH2AX foci at 8h) |
| 48BR (WT) | DMSO | 1.0 |
| HSC62 (BRCA2-defective) | DMSO | ~2.5 (defective repair) |
| HSC62 (BRCA2-defective) | This compound (100 µM) | ~1.2 (rescued repair) |
This compound rescues the DNA repair defect in BRCA2-deficient cells by shunting repair to the NHEJ pathway.[1][3]
Experimental Protocols
Homologous Recombination (HR) Reporter Assay (U2OS DR-GFP)
This protocol is for quantifying HR efficiency using the U2OS DR-GFP cell line, which contains a chromosomally integrated HR reporter cassette.
Materials:
-
U2OS DR-GFP cells
-
I-SceI expression vector (e.g., pCBASce)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Flow cytometer
Protocol:
-
Seed U2OS DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Pre-treat cells with this compound (e.g., 100 µM) or vehicle (DMSO) for 1 hour before transfection.
-
Transfect cells with the I-SceI expression vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Continue to incubate the cells in the presence of this compound or vehicle for 48 hours post-transfection.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the percentage of GFP-positive cells by flow cytometry. A functional HR event will restore the GFP gene, leading to fluorescence.
-
Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control.
Non-Homologous End Joining (NHEJ) Reporter Assay (H1299 dA3)
This protocol is for quantifying NHEJ efficiency using the H1299 dA3 cell line, which contains a chromosomally integrated NHEJ reporter.
Materials:
-
H1299 dA3 cells
-
I-SceI expression vector
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Transfection reagent
-
Flow cytometer
Protocol:
-
Follow the same procedure as for the HR reporter assay (Section 5.1), using the H1299 dA3 cell line.
-
In this assay, successful NHEJ repair of the I-SceI-induced DSB restores the expression of a surface antigen that can be detected by a fluorescently labeled antibody, or in some versions of the reporter, GFP.
-
Analyze the percentage of reporter-positive cells by flow cytometry.
-
Normalize the results of the this compound-treated samples to the vehicle-treated control.
RAD51 Foci Formation Assay (Immunofluorescence)
This protocol is for visualizing and quantifying the formation of RAD51 foci, a hallmark of HR.
Materials:
-
Cells of interest (e.g., U2OS, A549)
-
This compound (dissolved in DMSO)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Coverslips
-
4% Paraformaldehyde (PFA)
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate.
-
Pre-treat cells with this compound (e.g., 100 µM) or vehicle for 1 hour.
-
Expose cells to ionizing radiation (e.g., 3-10 Gy).
-
Incubate cells for 2-4 hours to allow for foci formation.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with 0.5% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary anti-RAD51 antibody overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per cell. Typically, cells with >5 foci are scored as positive.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits MRE11 endonuclease, blocking resection and shunting DSB repair from HR to NHEJ.
Caption: Workflow for assessing the effect of this compound on RAD51 foci formation after DNA damage.
Conclusion
This compound is a powerful and specific chemical probe for studying the role of MRE11 endonuclease activity in DNA repair and genome maintenance. Its ability to selectively inhibit HR and promote NHEJ provides researchers with a valuable tool to investigate the complex interplay between these pathways and to explore potential therapeutic strategies that exploit synthetic lethality in HR-deficient cancers. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting, paving the way for further discoveries in the field of DNA damage response.
References
Pfm01's Impact on Genome Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genome integrity is paramount for cellular function and organismal health. The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genome stability. A critical player in the DDR is the MRE11-RAD50-NBS1 (MRN) complex, which acts as a sensor for DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. MRE11, the nuclease subunit of the MRN complex, possesses both 3'-5' exonuclease and endonuclease activities, which are crucial for the initial processing of DSBs and the subsequent choice between two major repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[1][2] Pfm01 is a synthetic small molecule inhibitor that selectively targets the endonuclease activity of MRE11, providing a powerful tool to dissect the intricate mechanisms of DSB repair and its impact on genome stability.[1][3] This technical guide provides an in-depth overview of the core functions of this compound, its effects on genome stability, and detailed experimental protocols for its study.
Core Mechanism of this compound: Shifting the Balance of DSB Repair
This compound exerts its influence on genome stability by modulating the choice between the two primary DSB repair pathways. By specifically inhibiting the endonuclease activity of MRE11, this compound prevents the initial nicking of the 5'-terminated strand at a DSB.[4] This initial cleavage is a critical step for initiating extensive end resection, a prerequisite for the high-fidelity HR pathway. Consequently, in the presence of this compound, the cell is channeled towards the more error-prone NHEJ pathway for DSB repair.[1][2][5]
This shift in pathway choice has significant implications for genome stability. While NHEJ is a rapid and efficient repair mechanism, it often leads to small insertions or deletions (indels) at the break site, thereby introducing mutations. In contrast, HR utilizes a homologous template, typically the sister chromatid, to ensure error-free repair. Therefore, the this compound-induced reliance on NHEJ can lead to an accumulation of mutations and genomic instability.
Quantitative Effects of this compound on Cellular Processes
The following tables summarize the quantitative data from various studies on the effects of this compound on key cellular processes related to genome stability.
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| DSB Repair Pathway Choice | U2OS | 50 µM | Enhancement of NHEJ and reduction of HR in an I-SceI inducible DSB reporter assay. | [2] |
| RAD51 Foci Formation | A549 | 100 µM | Significant reduction in irradiation-induced RAD51 foci formation, indicating inhibition of HR. | [1][2] |
| RPA Foci Formation | A549 | 50-75 µM | Reduction in chromatin-bound RPA levels following irradiation, indicating decreased DNA end resection. | [6] |
| DSB Repair Kinetics | 1BR3 (WT) hTERT | 75 µM | Does not confer a DSB repair defect at 8 hours post-irradiation, unlike MRE11 exonuclease inhibitors. | [6] |
| Cell Cycle Progression | - | Not specified | Addition of this compound did not alter the cell cycle distribution during the analysis of DSB repair. | [1][2] |
Table 1: Quantitative Effects of this compound on DNA Double-Strand Break Repair. This table summarizes the concentration-dependent effects of this compound on the choice of DSB repair pathway and the formation of key recombination protein foci.
| Parameter | Method | This compound Concentration | IC50 | Key Findings | Reference |
| MRE11 Endonuclease Activity | In vitro assay | Not specified | Not determined (solubility issues in vitro) | Selectively inhibits MRE11 endonuclease activity. | [7] |
| MRE11 Exonuclease Activity | In vitro assay | 0.5 mM | - | Little to no effect on MRN exonuclease activity. | [8] |
| pRPA Formation | Cell-based | 50-75 µM | 50-75 µM | Potent inhibitor of processes leading to RPA phosphorylation. | [6][7] |
Table 2: Inhibitory Activity of this compound. This table provides a summary of the inhibitory concentration of this compound against MRE11 nuclease activities and its effect on downstream signaling events.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on genome stability.
γH2AX Foci Formation Assay for DSB Quantification
This assay is used to visualize and quantify DNA double-strand breaks. The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DSBs.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time before inducing DNA damage (e.g., by ionizing radiation).
-
Induce DNA damage (e.g., expose cells to 2 Gy of X-rays).
-
At various time points post-damage (e.g., 30 min, 2h, 8h, 24h), fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[9]
RAD51 Foci Formation Assay for Homologous Recombination
This assay measures the recruitment of the RAD51 recombinase to sites of DNA damage, a key step in HR.
Materials:
-
Same as for the γH2AX assay, but with a primary antibody against RAD51.
Procedure:
-
Follow steps 1-8 of the γH2AX foci formation assay protocol.
-
Incubate the cells with the primary anti-RAD51 antibody (diluted in blocking solution) overnight at 4°C.
-
Follow steps 10-15 of the γH2AX foci formation assay protocol to visualize and quantify RAD51 foci. A cell is typically considered positive for HR if it displays a certain threshold of RAD51 foci (e.g., ≥5 foci per nucleus).[10][11]
I-SceI-Based Reporter Assay for DSB Repair Pathway Choice
This assay utilizes a chromosomally integrated reporter construct containing a recognition site for the rare-cutting endonuclease I-SceI to create a specific DSB. The reporter is designed to produce a functional protein (e.g., GFP) only upon successful repair by a specific pathway (HR or NHEJ).[12][13][14]
Materials:
-
A cell line stably expressing an I-SceI-based reporter for HR or NHEJ (e.g., U2OS-DR-GFP for HR, H1299-dA3 for NHEJ).
-
An expression vector for the I-SceI endonuclease.
-
Transfection reagent.
-
Flow cytometer.
Procedure:
-
Seed the reporter cell line in multi-well plates.
-
Treat the cells with this compound or DMSO.
-
Transfect the cells with the I-SceI expression vector to induce DSBs.
-
Incubate the cells for 48-72 hours to allow for DSB repair and reporter protein expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
The percentage of GFP-positive cells reflects the efficiency of the specific repair pathway being assayed.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships affected by this compound.
Figure 1: this compound's influence on DSB repair pathway choice. This diagram illustrates how this compound inhibits MRE11 endonuclease activity, thereby blocking DNA end resection required for Homologous Recombination (HR) and promoting the error-prone Non-Homologous End Joining (NHEJ) pathway.
Figure 2: A generalized experimental workflow. This diagram outlines the key steps for investigating the effects of this compound on DNA damage response and genome stability in cultured cells.
Conclusion
This compound is a valuable chemical probe for studying the fundamental mechanisms of DNA double-strand break repair and their impact on genome stability. Its specific inhibition of MRE11 endonuclease activity provides a means to dissect the intricate balance between Homologous Recombination and Non-Homologous End Joining. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the role of MRE11 in maintaining genome integrity and to explore its potential as a therapeutic target. By understanding the consequences of modulating DSB repair pathways with tools like this compound, we can gain deeper insights into the etiology of diseases associated with genomic instability, such as cancer, and pave the way for the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mre11-Rad50-Nbs1 conformations and the control of sensing, signaling, and effector responses at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage sensor MRE11 recognizes cytosolic double-stranded DNA and induces type I interferon by regulating STING trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icm.unicancer.fr [icm.unicancer.fr]
- 11. A RAD51 functional assay as a candidate test for homologous recombination deficiency in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. I-SceI-based assays to examine distinct repair outcomes of mammalian chromosomal double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring I-SceI-Induced Double-Strand Break Repair in DT40 Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. I-SceI-Based Assays to Examine Distinct Repair Outcomes of Mammalian Chromosomal Double Strand Breaks | Springer Nature Experiments [experiments.springernature.com]
Investigating the cellular pathways affected by Pfm01.
An In-Depth Technical Guide to the Cellular Pathways Affected by Pfm01
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic, N-alkylated derivative of Mirin (B157360) that has emerged as a specific inhibitor of the MRE11 endonuclease.[1] This specificity allows for the fine-tuned investigation of the roles of MRE11's distinct nuclease activities in critical cellular processes, most notably in the DNA double-strand break repair (DSBR) pathway.[2] Understanding the molecular mechanisms through which this compound functions is paramount for its potential application in therapeutic strategies, particularly in oncology. This guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its impact on DNA repair, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades and workflows.
Core Mechanism of Action: Modulation of DNA Double-Strand Break Repair
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells have evolved two primary pathways to repair these breaks:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates the broken DNA ends. It is active throughout the cell cycle.[3][4]
-
Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair. It is predominantly active in the S and G2 phases of the cell cycle.[3][4]
The choice between these two pathways is a critical determinant of genomic stability. The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DNA double-strand breaks and plays a pivotal role in the initiation of both NHEJ and HR.[3] MRE11 possesses both endonuclease and exonuclease activities, which are crucial for the initial processing of DNA ends.[2]
This compound specifically inhibits the endonuclease activity of MRE11.[1][2][5] This inhibition has a profound impact on the DSBR pathway choice, leading to a suppression of HR and a promotion of NHEJ.[1][2] This is in contrast to other MRE11 inhibitors like Mirin and its derivative PFM39, which primarily target the exonuclease activity and inhibit HR without significantly increasing NHEJ.[2][3]
Quantitative Data on the Effects of this compound
The cellular effects of this compound have been quantified in various studies, providing concrete evidence of its mechanism of action. The following tables summarize key quantitative findings.
| Cell Line | Treatment | Effect on Homologous Recombination (HR) | Reference |
| U2OS DR-GFP | 50 μM this compound | Reduced HR | [2] |
| 1BR3 (WT) | 100 μM this compound | Diminished RAD51 foci formation | [1] |
| HSC62 (BRCA2-defective) | 100 μM this compound | Diminished RAD51 foci formation | [1] |
| Cell Line | Treatment | Effect on Non-Homologous End Joining (NHEJ) | Reference |
| H1299 dA3 | 50 μM this compound | Enhanced NHEJ | [2] |
| Cell Line | Treatment | Effect on DSB Repair | Reference |
| 48BR (WT) primary cells | 100 μM this compound | Rescued repair defect | [1] |
| HSC62 (BRCA2-defective) primary cells | 100 μM this compound | Rescued repair defect | [1] |
| Irradiated G2 cells | This compound | Substantially relieved DSB repair defect conferred by mirin or PFM39 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the cellular effects of this compound.
MRE11 Nuclease Activity Assay
This assay is crucial for determining the specific inhibitory effect of this compound on the endonuclease activity of MRE11.
-
Principle: The assay measures the cleavage of a circular single-stranded DNA (ssDNA) substrate by purified MRE11 enzyme. Inhibition of this cleavage indicates endonuclease inhibition.
-
Materials:
-
Purified human MRE11 protein
-
φX174 circular ssDNA
-
This compound
-
Reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 1 mM DTT, 25 mM KCl, 200 ng/μL BSA, 5 mM MnCl2)
-
DMSO (vehicle control)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Gold)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, φX174 circular ssDNA, and purified MRE11.
-
Add this compound (dissolved in DMSO) to the desired final concentration. For the control, add an equivalent volume of DMSO.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. The disappearance of the circular ssDNA band and the appearance of linear or fragmented DNA indicates endonuclease activity. A reduction in the degradation of the circular ssDNA in the presence of this compound demonstrates its inhibitory effect.[2][6]
-
Immunofluorescence Staining for RAD51 Foci Formation (HR Assay)
This assay visualizes the recruitment of the RAD51 recombinase to sites of DNA damage, a key step in HR.
-
Principle: Cells are treated with a DNA damaging agent and this compound. The formation of nuclear foci containing RAD51 is then detected by immunofluorescence microscopy. A decrease in RAD51 foci indicates inhibition of HR.
-
Materials:
-
Cell line of interest (e.g., U2OS, 1BR3)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)
-
Microscope slides
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat the cells with this compound or DMSO for a specified time (e.g., 30 minutes) before inducing DNA damage.
-
Induce DNA double-strand breaks (e.g., by irradiating the cells).
-
Allow time for foci formation (e.g., 2-8 hours).
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per cell. A significant reduction in the number of foci in this compound-treated cells compared to the control indicates inhibition of HR.[1][7]
-
γH2AX Foci Formation Assay (DSB Marker)
This assay is used to detect the presence of DNA double-strand breaks.
-
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks. Immunofluorescence is used to visualize these γH2AX foci.
-
Procedure: The protocol is similar to the RAD51 foci formation assay, but a primary antibody against γH2AX is used instead. This assay can be used to confirm that this compound itself does not induce DNA damage and to assess the overall level of DNA breaks in the cells.[2]
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the cellular pathways affected by this compound and the experimental workflows used to study its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of DNA Double-Strand Break Repair during the Mammalian Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5. In Vitro Validation of PFM Inhibitors Against Human MRE11 [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Pfm01: A Technical Guide to a Novel MRE11 Endonuclease Inhibitor for Advancing DNA Repair Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a cascade of events that determine the fate of the cell through the activation of distinct DNA repair pathways. The nuclease activities of MRE11 are central to the choice between homologous recombination (HR) and non-homologous end-joining (NHEJ). This technical guide provides an in-depth overview of Pfm01, a selective small molecule inhibitor of MRE11's endonuclease activity. By preventing DSB resection, this compound serves as a powerful tool to modulate DNA repair pathway choice, promoting NHEJ at the expense of HR. This document details the mechanism of action of this compound, provides comprehensive quantitative data on its activity, and offers detailed protocols for key experimental assays to facilitate its use in the laboratory. Furthermore, we present visualizations of the affected signaling pathways and experimental workflows to provide a clear and comprehensive understanding of this compound's application in the study of DNA repair mechanisms and its potential in the development of novel cancer therapeutics.
Introduction to this compound and the MRE11 Nuclease
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The MRE11 nuclease, as part of the MRN complex, plays a pivotal role in the initial processing of DSBs. Its endonuclease and 3'-5' exonuclease activities are crucial for the generation of 3' single-stranded DNA overhangs, a necessary step for the initiation of homologous recombination.
This compound is a cell-permeable, N-alkylated derivative of mirin (B157360) that selectively inhibits the endonuclease activity of MRE11.[1][2] This targeted inhibition prevents the initiation of DSB end resection, thereby suppressing the HR pathway. Consequently, the cell is channeled towards the alternative, more error-prone NHEJ pathway for DSB repair.[3] This ability to modulate a critical decision point in DNA repair makes this compound an invaluable tool for researchers studying the intricate mechanisms of genome maintenance and a potential candidate for targeted cancer therapies, particularly in combination with agents that exploit deficiencies in specific DNA repair pathways.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in both in vitro and in vivo settings. The following tables summarize the key quantitative data for this compound in comparison to other MRE11 inhibitors.
| Inhibitor | Target Nuclease Activity | In Vitro IC50 | In Vivo IC50 (pRPA formation) | Reference(s) |
| This compound | Endonuclease | Not available | 50-75 µM | [4] |
| PFM03 | Endonuclease | ~100 µM | 50-75 µM | [4][5] |
| Mirin | Exonuclease | ~200 µM | 200-300 µM | [4][5] |
| PFM39 | Exonuclease | <100 µM | 50-75 µM | [4][5] |
| Table 1: Comparative Inhibitory Concentrations (IC50) of MRE11 Inhibitors. |
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference(s) |
| U2OS DR-GFP | Homologous Recombination (HR) | 50 µM | Reduction of HR-mediated DNA repair | [2] |
| H1299 dA3 | Non-Homologous End-Joining (NHEJ) | 50 µM | Enhancement of NHEJ-mediated DNA repair | [2] |
| 1BR3 (WT) and HSC62 (BRCA2-defective) | RAD51 Foci Formation | 100 µM | Diminished RAD51 foci formation | [2] |
| 48BR (WT) and HSC62 (BRCA2-defective) | DSB Repair | 100 µM | Rescue of repair defect in BRCA2-defective cells | [2] |
| Table 2: Cellular Activity of this compound in DNA Repair Assays. |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following sections provide step-by-step protocols for key cellular assays used to study DNA repair mechanisms.
Homologous Recombination (HR) Assay using U2OS DR-GFP Cells
This assay quantifies the frequency of HR-mediated repair of a DSB induced by the I-SceI endonuclease in a chromosomally integrated GFP reporter construct.
Materials:
-
U2OS DR-GFP cell line
-
pCBASceI expression plasmid (for I-SceI)
-
This compound (dissolved in DMSO)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed U2OS DR-GFP cells in 12-well plates at a density that will result in 70-80% confluency on the day of transfection. Culture in medium containing puromycin (1 µg/mL).
-
This compound Treatment: 24 hours after seeding, treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO as a vehicle control.
-
Transfection: After 1 hour of this compound treatment, transfect the cells with the pCBASceI plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for I-SceI expression, DSB induction, and subsequent repair.
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Trypsinize the cells and collect them in a fluorescence-activated cell sorting (FACS) tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 200 µL of 4% PFA.
-
Incubate at room temperature for 15-20 minutes for fixation.
-
-
Flow Cytometry Analysis:
-
Wash the fixed cells twice with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. The GFP signal indicates successful HR repair.
-
Non-Homologous End-Joining (NHEJ) Assay using H1299 dA3 Cells
This assay measures the efficiency of NHEJ by detecting the restoration of a functional GFP gene following the repair of two I-SceI-induced DSBs with incompatible ends.
Materials:
-
H1299 dA3 cell line
-
pCBASceI expression plasmid
-
This compound (dissolved in DMSO)
-
Transfection reagent
-
PBS
-
4% PFA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed H1299 dA3 cells in 12-well plates.
-
This compound Treatment: Treat cells with this compound (e.g., 50 µM) or DMSO 24 hours after seeding.
-
Transfection: Transfect with the pCBASceI plasmid 1 hour after this compound treatment.
-
Incubation: Incubate for 48-72 hours.
-
Cell Harvesting and Fixation: Follow the same procedure as for the HR assay.
-
Flow Cytometry Analysis: Quantify the percentage of GFP-positive cells, which represents the frequency of NHEJ repair.
Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol allows for the visualization and quantification of DNA damage (γH2AX foci) and the recruitment of HR factors (RAD51 foci) in response to DNA damaging agents.
Materials:
-
Cells of interest (e.g., 1BR3 hTERT, U2OS) grown on coverslips
-
DNA damaging agent (e.g., Ionizing Radiation - IR)
-
This compound (dissolved in DMSO)
-
4% PFA in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin - BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Pre-treat with this compound (e.g., 100 µM) or DMSO for 1 hour.
-
Induce DNA damage (e.g., 2-10 Gy IR).
-
Allow cells to recover for the desired time points (e.g., 1-8 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
DNA Double-Strand Break Repair Pathway Choice
Caption: this compound inhibits MRE11 endonuclease activity, blocking DSB resection and HR, thereby promoting NHEJ.
Experimental Workflow for Characterizing this compound
Caption: Workflow for assessing this compound's impact on HR, NHEJ, and DNA damage foci formation.
Conclusion and Future Directions
This compound is a specific and potent inhibitor of MRE11 endonuclease activity, making it an exceptional tool for dissecting the complexities of DNA repair pathway choice. Its ability to shift the balance from high-fidelity homologous recombination to the more error-prone non-homologous end-joining provides a unique opportunity to study the consequences of altered DNA repair in various cellular contexts. For researchers in academia and industry, this compound offers a means to investigate the fundamental mechanisms of genome stability and to explore novel therapeutic strategies.
Future research should focus on further characterizing the in vivo efficacy and potential off-target effects of this compound. Its application in combination with other DNA damage response inhibitors, such as PARP inhibitors, holds significant promise for the development of synthetic lethality-based cancer therapies. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this compound as a standard tool in the field of DNA repair research, ultimately contributing to a deeper understanding of human disease and the development of more effective treatments.
References
Methodological & Application
Application Notes and Protocols for Pfm01 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfm01 is a selective, cell-permeable inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2][3][4] The MRN complex is a primary sensor of DNA double-strand breaks (DSBs) and plays a critical role in the DNA damage response (DDR), orchestrating the choice between two major repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[1][5] By inhibiting the endonuclease activity of MRE11, this compound prevents the initiation of DSB resection, a crucial step for HR.[3][6] This selective inhibition effectively channels the repair of DSBs towards the NHEJ pathway.[2][3][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to modulate DNA repair pathways and assess its cellular effects.
Data Presentation
This compound Properties and Recommended Concentrations
| Property | Value | Source |
| Target | MRE11 Endonuclease | [1][2][3][4] |
| Mechanism of Action | Inhibits DSB resection, promotes NHEJ, reduces HR | [2][3][6] |
| Solubility | 29.3 mg/mL in DMSO | [6] |
| Effective Concentration Range | 50 µM - 100 µM | [2][6] |
| Recommended Cell Lines | U2OS, H1299, 1BR3, HSC62, 48BR | [2][6] |
Effects of this compound on DNA Repair Pathways
| Cell Line | This compound Concentration | Observed Effect | Assay |
| U2OS DR-GFP | 50 µM | Reduced Homologous Recombination | DR-GFP Assay |
| H1299 dA3 | 50 µM | Enhanced Non-Homologous End Joining | NHEJ Reporter Assay |
| 1BR3 (Fibroblasts) | 50 µM | Decreased chromosomal breaks (in BRCA2 knockdown) | Chromosomal Break Analysis |
| 1BR3 (WT) & HSC62 (BRCA2-defective) | 100 µM | Diminished RAD51 foci formation | Immunofluorescence |
| 48BR (WT) & HSC62 (BRCA2-defective) | 100 µM | Rescued repair defect | Cell Survival/Repair Assay |
Signaling Pathway
The following diagram illustrates the role of the MRN complex in DNA double-strand break repair and the mechanism of action of this compound.
Caption: this compound inhibits MRE11-mediated DSB resection, shifting repair from HR to NHEJ.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the basic steps for treating adherent cell lines with this compound.
Materials:
-
Adherent cell line of interest (e.g., U2OS, H1299)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, dissolve 2.93 mg of this compound (MW: 293.4 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
Seed the cells in appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%) overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM or 100 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration. A common starting point is to pre-incubate for 30 minutes to 1 hour before inducing DNA damage, if applicable. The total incubation time will depend on the specific experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assay, such as cell viability analysis, immunofluorescence staining for DNA repair markers, or reporter assays for HR and NHEJ.
-
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound and vehicle control (from Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Homologous Recombination (HR) Assessment using DR-GFP Reporter Assay
This protocol measures the effect of this compound on HR efficiency in a U2OS-DR-GFP reporter cell line.
Materials:
-
U2OS-DR-GFP cells
-
I-SceI expression vector
-
Transfection reagent
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed U2OS-DR-GFP cells and allow them to adhere.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 1 hour.
-
-
Transfection:
-
Transfect the cells with an I-SceI expression vector to induce a site-specific DSB in the reporter cassette.
-
-
Incubation:
-
Continue to incubate the cells in the presence of this compound or vehicle control for 48-72 hours to allow for DNA repair and GFP expression.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in the this compound-treated sample compared to the control indicates inhibition of HR.
-
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for studying the effects of this compound.
Caption: General workflow for investigating this compound's effects on cultured cells.
References
- 1. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. d-nb.info [d-nb.info]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. MRN complex - Wikipedia [en.wikipedia.org]
Determining the optimal concentration of Pfm01 for in vitro assays.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfm01 is a potent and specific inhibitor of the MRE11 endonuclease, a key enzyme in the DNA damage response (DDR) pathway.[1][2] As an N-alkylated derivative of Mirin, this compound modulates the repair of DNA double-strand breaks (DSBs) by favoring the non-homologous end-joining (NHEJ) pathway over homologous recombination (HR).[1][3] This activity makes this compound a valuable tool for studying DNA repair mechanisms and a potential candidate for therapeutic development, particularly in oncology. The precise determination of its optimal concentration in vitro is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for various in vitro assays.
Data Summary: Effective Concentrations of this compound in Preclinical Studies
The following table summarizes the effective concentrations of this compound reported in various in vitro studies. This data can serve as a starting point for designing dose-response experiments.
| Cell Line/System | Assay Type | Effective Concentration | Reference |
| 48BR (WT) and HSC62 (BRCA2-defective) primary cells | Rescue of repair defect | 100 µM | [1] |
| 1BR3 (WT) and HSC62 (BRCA2-defective) cells | Diminished RAD51 foci formation | 100 µM | [1] |
| H1299 dA3 cells | Enhancement of NHEJ | 100 µM | [1] |
| U2OS DR-GFP cells | Reduction of HR | 100 µM | [1] |
| Irradiated G2 cells | Relief of DSB repair defect | 100 µM | [1] |
| A549 cells | Inhibition of resection (comparable to 500 µM mirin) | 75 µM | [4] |
| In vivo analysis (based on pRPA formation and chromatin bound RPA assay) | IC50 for resection inhibition | 50-75 µM | [4] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (B145695), absolute
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Refer to the manufacturer's certificate of analysis for the molecular weight of the specific lot of this compound. The molecular weight is approximately 293.40 g/mol .[1]
-
To prepare a 100 mM stock solution in DMSO, dissolve the appropriate mass of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 100 mM stock, dissolve 29.34 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be required to facilitate dissolution.
-
This compound is also soluble in ethanol up to 100 mM.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Determining Optimal Concentration using a Cell-Based Assay (e.g., Cytotoxicity Assay)
This protocol describes a general workflow for determining the optimal concentration of this compound using a cytotoxicity assay, such as the MTT assay. This approach can be adapted for other cell-based assays measuring proliferation, apoptosis, or specific cellular responses.
Materials:
-
Human cell line of interest (e.g., A549, U2OS)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common starting range is from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration at which 50% of cell viability is inhibited). The optimal concentration for subsequent experiments will typically be in the range of the IC50 and the maximum effective dose that does not induce significant cytotoxicity, depending on the specific research question.
-
Determining Optimal Concentration using an In Vitro Enzyme Inhibition Assay (MRE11 Endonuclease Activity)
This protocol outlines a method to determine the inhibitory concentration of this compound on purified MRE11 endonuclease activity.
Materials:
-
Purified human MRE11 or MRN complex
-
φX174 circular single-stranded DNA (ssDNA) substrate
-
Assay buffer (e.g., 30 mM Tris-HCl pH 7.5, 1 mM DTT, 25 mM KCl, 200 ng/µL acetylated BSA, 5 mM MnCl₂)
-
This compound stock solution
-
Stop solution (e.g., 3% SDS, 50 mM EDTA)
-
Proteinase K
-
DNA loading dye
-
Gel electrophoresis system
-
DNA staining solution (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and the φX174 circular ssDNA substrate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In separate tubes, add the diluted this compound to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the reaction by adding purified MRE11 enzyme to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes) to allow for enzymatic activity.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution and Proteinase K.
-
Incubate at 37°C for 10 minutes to digest the protein.
-
-
Analysis of DNA Products:
-
Add DNA loading dye to each reaction.
-
Run the samples on an agarose gel to separate the circular ssDNA from the linearized product resulting from endonuclease activity.
-
Stain the gel with a DNA staining solution and visualize the DNA bands using a gel imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the circular ssDNA band in each lane.
-
Calculate the percentage of endonuclease activity inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: this compound inhibits MRE11, promoting NHEJ over HR for DNA DSB repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pfm01: Application in DR-GFP Reporter Assays for Homologous Recombination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pfm01 is a potent and specific inhibitor of the MRE11 endonuclease activity. The MRE11-RAD50-NBS1 (MRN) complex plays a critical role in the initiation of DNA double-strand break (DSB) repair by homologous recombination (HR). Specifically, the endonuclease activity of MRE11 is responsible for the initial processing of DNA ends, a crucial step for initiating resection and committing the repair pathway to HR. By inhibiting this activity, this compound effectively reduces the efficiency of HR and promotes the alternative repair pathway, non-homologous end-joining (NHEJ).[1][2]
The Direct Repeat Green Fluorescent Protein (DR-GFP) reporter assay is a widely used tool to quantify the efficiency of HR in mammalian cells.[3][4][5][6] This assay utilizes a cell line containing a stably integrated reporter construct with two differentially mutated GFP genes. A rare-cutting endonuclease, I-SceI, is used to introduce a specific DSB in one of the GFP genes. Repair of this DSB by HR using the second GFP gene as a template restores a functional GFP gene, and the percentage of GFP-positive cells, as measured by flow cytometry, directly correlates with HR efficiency.[4]
This document provides detailed application notes and protocols for the use of this compound in DR-GFP reporter assays to study its inhibitory effect on homologous recombination.
Data Presentation
The following table summarizes the quantitative effects of this compound on homologous recombination (HR) and non-homologous end-joining (NHEJ) as determined by reporter assays.
| Compound | Concentration | Cell Line | Assay Type | Effect on HR (% of Control) | Effect on NHEJ (% of Control) | Reference |
| This compound | 50 µM | U2OS DR-GFP | DR-GFP | ~40% | Not Applicable | Shibata et al., 2014[1] |
| This compound | 50 µM | H1299 dA3 | NHEJ Reporter | Not Applicable | ~120% | Shibata et al., 2014[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the homologous recombination pathway and the experimental workflow for the DR-GFP assay with this compound treatment.
Experimental Protocols
DR-GFP Reporter Assay for Measuring Homologous Recombination
This protocol is adapted from Shibata et al., 2014.[1]
Materials:
-
U2OS DR-GFP stable cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent (e.g., GeneJuice or NanoJuice™)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Plating (Day 1):
-
Seed 1 x 10^5 U2OS DR-GFP cells per well in a 6-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection (Day 2):
-
Transfect the cells with 1.0 µg of the I-SceI expression vector per well using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment (Day 2, 8 hours post-transfection):
-
Eight hours after transfection, refresh the medium.
-
Add this compound to the designated wells to a final concentration of 50 µM.
-
Add an equivalent volume of DMSO to the control wells.
-
-
Incubation (Days 2-4):
-
Incubate the cells for 40 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis (Day 4):
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in FACS buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Normalize the percentage of GFP-positive cells in the this compound-treated samples to the DMSO-treated control to determine the relative HR efficiency.
-
Analysis of RAD51 Foci Formation
Inhibition of MRE11 endonuclease activity by this compound is expected to impair the formation of downstream HR factors, such as RAD51, at the sites of DNA damage.[1]
Materials:
-
Cells treated with this compound and a DNA damaging agent (e.g., ionizing radiation)
-
Coverslips in a 6-well plate
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 6-well plate.
-
Treat cells with this compound (50 µM) or DMSO for a specified time before inducing DNA damage (e.g., 2 hours post 3 Gy of ionizing radiation).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant reduction in the number of RAD51 foci in this compound-treated cells compared to the control indicates impaired HR.[1]
-
This compound serves as a valuable tool for studying the role of MRE11 endonuclease activity in homologous recombination. The DR-GFP reporter assay provides a robust and quantitative method to assess the inhibitory effect of this compound on HR efficiency. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound to investigate DNA repair pathways and develop novel therapeutic strategies.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genomic Reporter Constructs to Monitor Pathway-Specific Repair of DNA Double-Strand Breaks [frontiersin.org]
- 5. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double-strand break repair by homologous recombination in primary mouse somatic cells requires BRCA1 but not the ATM kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NHEJ Analysis using H1299-dA3 Cells and MRE11 Endonuclease Inhibitor Pfm01
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Non-Homologous End Joining (NHEJ) pathway is a critical mechanism for the repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. Dysregulation of NHEJ is implicated in various diseases, including cancer and immunodeficiency. The H1299-dA3 cell line is a well-established reporter system for monitoring NHEJ activity in living cells. This cell line contains a chromosomally integrated construct with a promoter-less Green Fluorescent Protein (GFP) gene disrupted by an intervening sequence flanked by two I-SceI endonuclease recognition sites. Upon induction of DSBs by I-SceI, successful repair by NHEJ reconstitutes the GFP gene, leading to a fluorescent signal that can be quantified by flow cytometry.
Pfm01 is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, specifically targeting the endonuclease activity of MRE11. The MRE11 nuclease plays a dual role in DSB repair, with its endonuclease activity being crucial for initiating homologous recombination (HR). By inhibiting this initial step of HR, this compound effectively channels the repair of DSBs towards the NHEJ pathway.[1] Consequently, treatment of H1299-dA3 cells with this compound leads to a measurable increase in NHEJ efficiency. These application notes provide a detailed protocol for utilizing the H1299-dA3 cell line in conjunction with this compound to analyze and modulate NHEJ activity.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on NHEJ efficiency in H1299-dA3 cells. The data is normalized to the control (DMSO-treated) condition.
| Treatment Group | Compound | Concentration | Normalized NHEJ Repair Frequency (%) |
| Control | DMSO | - | 100 |
| MRE11 Endo Inhibitor | This compound | 50 µM | ~125 |
Data is based on findings reported by Shibata et al., 2014 in Molecular Cell, where the frequency of DSB repair usage was measured using the H1299-dA3 (NHEJ) reporter cell line.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Assessing RAD51 Foci Formation Following Pfm01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. A key step in HR is the formation of RAD51 nucleoprotein filaments at sites of DNA damage, which can be visualized as nuclear foci. The MRE11-RAD50-NBS1 (MRN) complex is essential for the initiation of HR, with the endonuclease activity of MRE11 playing a crucial role in DNA end resection.
Pfm01 is a specific inhibitor of the MRE11 endonuclease activity.[1][2] By blocking this activity, this compound is expected to impair HR and consequently reduce the formation of RAD51 foci.[1] Therefore, assessing RAD51 foci formation serves as a robust biomarker for evaluating the cellular activity of this compound and its potential as a therapeutic agent targeting HR-dependent tumors. These application notes provide detailed protocols for the immunofluorescence-based quantification of RAD51 foci in cultured cells following this compound treatment.
Signaling Pathway and Experimental Rationale
DNA double-strand breaks trigger a complex signaling cascade known as the DNA Damage Response (DDR). In HR, the MRN complex recognizes and binds to the DSB. The endonuclease activity of MRE11, in conjunction with CtIP, initiates the 5'-3' resection of the DNA ends, creating 3' single-stranded DNA (ssDNA) overhangs. This ssDNA is coated by Replication Protein A (RPA), which is subsequently replaced by RAD51 with the help of BRCA2, forming the RAD51 nucleofilament. This structure is essential for homology search and strand invasion into a sister chromatid to use as a template for repair.
This compound specifically inhibits the initial endonuclease cleavage by MRE11. This prevents the generation of ssDNA, thereby blocking all downstream steps of HR, including RPA loading and subsequent RAD51 foci formation. The expected outcome of this compound treatment is a significant reduction in the number of RAD51 foci in response to DNA damage.
Figure 1. Mechanism of this compound in inhibiting RAD51 foci formation.
Experimental Workflow
The overall workflow for assessing RAD51 foci formation after this compound treatment involves cell culture and treatment, immunofluorescence staining, image acquisition, and quantitative analysis. Co-staining for a DNA damage marker (e.g., γH2AX) and a cell cycle marker (e.g., Geminin) is highly recommended for a comprehensive analysis.
Figure 2. General experimental workflow for RAD51 foci assessment.
Detailed Protocols
Protocol 1: Immunofluorescence Staining of RAD51 Foci in Cultured Cells
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., ionizing radiation source, Etoposide)
-
Glass coverslips (sterile)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or 10% Goat Serum in PBS
-
Primary antibodies (see Table 1 for suggestions)
-
Fluorescently labeled secondary antibodies (see Table 1 for suggestions)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Pre-treat cells with the desired concentration of this compound (e.g., 10-50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of DNA Damage: Induce DNA double-strand breaks. A common method is to expose cells to ionizing radiation (e.g., 10 Gy).[3] Alternatively, treat with a chemical agent like Etoposide (e.g., 10 µM) for 1 hour.
-
Post-Damage Incubation: Wash out the DNA damaging agent (if applicable) and incubate the cells in fresh medium containing this compound for the desired time to allow for foci formation (typically 2-8 hours).[1][4]
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., rabbit anti-RAD51, mouse anti-γH2AX, and goat anti-Geminin) in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in blocking buffer. Protect from light. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.
-
Final Washes and Mounting: Wash the cells three times with PBS for 5 minutes each, protecting from light. Briefly rinse with distilled water. Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
Storage: Seal the edges of the coverslips with nail polish and store the slides at 4°C in the dark until imaging.
Protocol 2: Image Acquisition and Quantitative Analysis
Image Acquisition:
-
Images should be acquired using a high-resolution fluorescence or confocal microscope.[5]
-
Use appropriate filter sets for DAPI, and the fluorophores conjugated to the secondary antibodies.
-
Acquire images using a 40x or 63x oil immersion objective.
-
For each experimental condition, capture images from multiple random fields of view to ensure a representative sample of the cell population. It is recommended to count at least 100-200 cells per condition.[6]
Quantitative Analysis:
The goal is to quantify the number of RAD51 foci per nucleus. This can be done manually or using automated image analysis software.
-
Cell Selection: For an accurate assessment of HR, analysis should be restricted to cells in the S and G2 phases of the cell cycle, as HR is predominantly active during these phases. Use the Geminin staining to identify positive cells (S/G2 phase cells).[5][6]
-
DNA Damage Confirmation: Confirm that DNA damage has been induced by observing the presence of γH2AX foci.
-
Foci Counting:
-
Manual Counting: Manually count the number of distinct RAD51 foci within the nucleus of each Geminin-positive cell. A threshold for a "foci-positive" cell must be established (e.g., ≥5 RAD51 foci per nucleus).[6][7]
-
Automated Analysis: Utilize software such as ImageJ/Fiji, CellProfiler, or dedicated high-content imaging analysis platforms.[5][6][8] These programs allow for automated segmentation of nuclei (based on DAPI), identification of Geminin-positive cells, and subsequent detection and counting of RAD51 foci within those nuclei based on intensity and size thresholds.
-
-
Data Presentation: The results are typically presented as the percentage of Geminin-positive cells that are also RAD51-positive (containing ≥5 foci). Alternatively, the average number of RAD51 foci per Geminin-positive nucleus can be reported.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Suggested Antibodies for Immunofluorescence
| Target Protein | Host Species | Supplier (Example Cat. No.) | Dilution |
| Primary Antibodies | |||
| RAD51 | Rabbit | Abcam (ab133534) | 1:250 - 1:1000 |
| γH2AX (pS139) | Mouse | Millipore (05-636) | 1:200 - 1:1000 |
| Geminin | Mouse/Rabbit | Novocastra (NCL-L-geminin) | 1:50 - 1:200 |
| Secondary Antibodies | |||
| Goat anti-Rabbit | Alexa Fluor 568 | Invitrogen | 1:500 |
| Goat anti-Mouse | Alexa Fluor 488 | Invitrogen | 1:500 |
Note: Optimal antibody concentrations should be determined empirically.
Table 2: Example Quantification of RAD51 Foci Formation
| Treatment Group | DNA Damage | % Geminin Positive Cells | % RAD51 Positive Cells (≥5 foci) among Geminin+ | Average RAD51 Foci per Geminin+ Nucleus |
| Vehicle Control (DMSO) | No | 35.2 ± 3.1 | 2.1 ± 0.5 | 0.3 ± 0.1 |
| Vehicle Control (DMSO) | Yes (10 Gy IR) | 36.5 ± 2.8 | 65.7 ± 5.4 | 15.2 ± 1.8 |
| This compound (25 µM) | No | 34.8 ± 3.5 | 1.9 ± 0.4 | 0.2 ± 0.1 |
| This compound (25 µM) | Yes (10 Gy IR) | 35.9 ± 3.0 | 8.3 ± 1.2 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Insufficient blocking | Increase blocking time to 2 hours or try a different blocking agent (e.g., goat serum). |
| Secondary antibody is non-specific | Use highly cross-adsorbed secondary antibodies. | |
| No/Weak RAD51 Foci Signal | Inefficient DNA damage | Confirm DNA damage by checking for strong γH2AX signal. |
| Incorrect timing for foci formation | Perform a time-course experiment (e.g., 1, 2, 4, 8 hours post-irradiation). | |
| Primary antibody not working | Test different primary antibodies or optimize antibody concentration. | |
| Difficulty in Counting Foci | Foci are too dim or diffuse | Optimize imaging parameters (exposure time, laser power). Use a high-quality objective. |
| Cells are overlapping | Seed cells at a lower density. |
Conclusion
The protocols described provide a robust framework for assessing the impact of the MRE11 endonuclease inhibitor, this compound, on RAD51 foci formation. This assay serves as a direct measure of HR proficiency and is a valuable tool for characterizing the mechanism of action of this compound and similar compounds in preclinical drug development. Consistent and careful application of these methods will yield reliable and quantifiable data crucial for advancing our understanding of DNA repair inhibition in cancer therapy.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.6. Homologous Recombination Assay (RAD51 Immunofluorescence Staining) [bio-protocol.org]
- 4. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. openworks.mdanderson.org [openworks.mdanderson.org]
Application Notes and Protocols: Pfm01 in Combination with Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfm01 is a small molecule inhibitor that specifically targets the endonuclease activity of the MRE11 protein, a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2][3] The MRN complex is a primary sensor of DNA double-strand breaks (DSBs), which are critical lesions induced by ionizing radiation (IR).[3] By inhibiting the endonuclease function of MRE11, this compound prevents the initiation of homologous recombination (HR), a major pathway for high-fidelity DSB repair.[1][3] Consequently, the repair of radiation-induced DSBs is channeled towards the more error-prone non-homologous end joining (NHEJ) pathway.[1][3] This strategic alteration of DNA repair mechanisms presents a promising avenue for sensitizing cancer cells to radiotherapy. These application notes provide an overview of the mechanism, experimental protocols, and expected outcomes for the use of this compound in combination with ionizing radiation.
Mechanism of Action: Radiosensitization by this compound
Ionizing radiation induces a variety of DNA lesions, with DSBs being the most cytotoxic. The choice between the two major DSB repair pathways, HR and NHEJ, is a critical determinant of cell fate.
-
Homologous Recombination (HR): An error-free repair mechanism that uses a sister chromatid as a template. It is predominantly active in the S and G2 phases of the cell cycle. The initiation of HR requires the resection of the DNA ends to create 3' single-stranded DNA overhangs, a process initiated by the endonuclease activity of MRE11.
-
Non-Homologous End Joining (NHEJ): A faster but more error-prone pathway that directly ligates the broken DNA ends. It is active throughout the cell cycle.
This compound, as a specific inhibitor of MRE11's endonuclease activity, blocks the initial step of HR.[1][3] This forces the cell to rely on NHEJ for the repair of radiation-induced DSBs. The increased dependence on the error-prone NHEJ pathway can lead to the accumulation of chromosomal aberrations and ultimately enhance the cytotoxic effects of ionizing radiation, thereby acting as a radiosensitizer.
Data Presentation
While specific quantitative data for this compound in combination with ionizing radiation from peer-reviewed publications are limited, the following tables illustrate the expected outcomes based on its mechanism of action. These tables are provided as templates for data presentation and analysis.
Table 1: Clonogenic Survival Assay
| Treatment Group | Plating Efficiency (%) | Surviving Fraction at 2 Gy (SF2) |
| Control (Untreated) | 85 | 1.00 |
| This compound (10 µM) | 82 | 0.95 |
| Ionizing Radiation (2 Gy) | 84 | 0.50 |
| This compound (10 µM) + IR (2 Gy) | 83 | 0.25 |
Table 2: Apoptosis Assay (Annexin V / Propidium (B1200493) Iodide Staining)
| Treatment Group | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Untreated) | 2.1 | 1.5 | 3.6 |
| This compound (10 µM) | 3.0 | 1.8 | 4.8 |
| Ionizing Radiation (4 Gy) | 10.5 | 5.2 | 15.7 |
| This compound (10 µM) + IR (4 Gy) | 20.3 | 12.1 | 32.4 |
Table 3: Cell Cycle Analysis
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 45.2 | 30.1 | 24.7 |
| This compound (10 µM) | 46.1 | 29.5 | 24.4 |
| Ionizing Radiation (6 Gy) | 35.8 | 15.3 | 48.9 |
| This compound (10 µM) + IR (6 Gy) | 38.2 | 12.5 | 49.3 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the radiosensitizing effects of this compound are provided below.
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Ionizing radiation source (e.g., X-ray irradiator)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a calculated number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment and should be optimized for each cell line to yield 50-150 colonies per well in the control group.
-
Allow cells to attach for 18-24 hours.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete medium.
-
Replace the medium in the wells with the this compound-containing medium or vehicle control (medium with DMSO).
-
Incubate for a predetermined time (e.g., 2 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
After irradiation, wash the cells with PBS and replace with fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control).
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound and/or ionizing radiation as described in the clonogenic assay protocol.
-
-
Cell Harvesting:
-
At a specified time point post-irradiation (e.g., 24, 48, or 72 hours), collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis
This assay uses propidium iodide staining of DNA to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound and/or ionizing radiation.
-
Harvest cells at desired time points post-treatment.
-
-
Fixation:
-
Wash the cells with PBS and resuspend the pellet in cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.
-
Signaling Pathway
The combination of this compound and ionizing radiation primarily impacts the DNA Damage Response (DDR) pathway, specifically the choice between HR and NHEJ for DSB repair.
Conclusion
This compound represents a targeted approach to enhance the efficacy of radiotherapy. By specifically inhibiting the endonuclease activity of MRE11, this compound shifts the balance of DNA double-strand break repair from the high-fidelity homologous recombination pathway to the error-prone non-homologous end joining pathway. This mechanistic understanding provides a strong rationale for its use as a radiosensitizer. The provided protocols offer a framework for the preclinical evaluation of this compound in combination with ionizing radiation, enabling researchers to quantify its effects on cell survival, apoptosis, and cell cycle progression. Further investigation into the in vivo efficacy and safety of this combination is warranted to translate these promising preclinical findings into clinical applications for cancer therapy.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for In Vivo Use of Pfm01 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vivo applications of Pfm01, a specific inhibitor of the MRE11 endonuclease. The information is curated for professionals in biomedical research and drug development, with a focus on preclinical cancer models.
Introduction to this compound
This compound is an N-alkylated derivative of mirin (B157360) that selectively inhibits the endonuclease activity of the MRE11 protein.[1] MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which acts as a primary sensor of DNA double-strand breaks (DSBs). The endonuclease activity of MRE11 is a key initiating step in the homologous recombination (HR) pathway of DSB repair. By inhibiting this function, this compound effectively channels DSB repair towards the non-homologous end-joining (NHEJ) pathway.[1][2] This targeted mechanism of action makes this compound a valuable tool for investigating DNA repair processes and a promising candidate for therapeutic strategies, particularly in cancers with inherent deficiencies in DNA repair pathways.
Mechanism of Action: Shifting the Balance of DNA Repair
Upon the occurrence of a DNA double-strand break, the MRN complex is recruited to the site of damage. MRE11's endonuclease activity initiates the resection of the DNA ends, a prerequisite for repair via the high-fidelity homologous recombination pathway. This compound directly interferes with this initial step. By blocking the endonuclease function, this compound prevents the preparation of DNA ends for HR. Consequently, the cell is forced to rely on the more error-prone non-homologous end-joining pathway to repair the damage.[1][2] In cancer cells that have a compromised DNA damage response, such as those with BRCA1 or BRCA2 mutations, this forced reliance on NHEJ can lead to an accumulation of genomic instability and ultimately, cell death, a concept known as synthetic lethality.
Signaling Pathway of this compound in DNA Double-Strand Break Repair
Caption: this compound inhibits MRE11's endonuclease activity, blocking DNA end resection and subsequent homologous recombination, thereby promoting repair by NHEJ and inducing synthetic lethality in susceptible cancer cells.
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative data for this compound and related MRE11 inhibitors, providing a basis for dose-finding studies and comparison of activity.
| Compound | Target Nuclease Activity | Cellular IC50 (pRPA formation) | Key Features and Observations |
| This compound | Endonuclease | 50-75 µM | Specifically inhibits the endonuclease function of MRE11, leading to an enhancement of NHEJ.[2] |
| PFM39 | Exonuclease | 50-75 µM | A more potent inhibitor of the exonuclease activity of MRE11 compared to mirin.[3] |
| Mirin | Exonuclease | 200-300 µM | A well-characterized MRE11 inhibitor that also exhibits inhibitory effects on ATM activation. |
Protocols for In Vivo Research Models
While no direct in vivo studies using this compound have been published to date, the following protocols are proposed based on successful preclinical studies of the related MRE11 inhibitor, mirin, in a neuroblastoma xenograft model. These should serve as a robust starting point for designing and executing in vivo efficacy studies with this compound.
Proposed Experimental Workflow for this compound In Vivo Efficacy
Caption: A proposed workflow for assessing the anti-tumor efficacy of this compound in a preclinical xenograft mouse model.
Detailed Protocol for a Xenograft Mouse Model
1. Animal Model and Husbandry
-
Species: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID).
-
Age: 6-8 weeks at the start of the experiment.
-
Housing: Maintained in a specific pathogen-free environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Xenograft Establishment
-
Cell Line: A cancer cell line with a known deficiency in the homologous recombination pathway (e.g., BRCA1/2 mutant).
-
Procedure: Subcutaneously inject 2-5 million cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Monitoring: Allow tumors to grow to a palpable size of approximately 100-150 mm³.
3. Formulation and Administration of this compound
-
Formulation: Due to the potential for poor aqueous solubility, this compound may require a specific formulation for in vivo use. Options to consider include:
-
Encapsulation in nanoparticles (e.g., PLGA-based).
-
Solubilization in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The tolerability of the chosen vehicle must be assessed.
-
-
Dosing:
-
Dose-finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD).
-
Efficacy Study: Based on the MTD, a suggested starting dose for an efficacy study could be in the range of 25-50 mg/kg, administered daily via intraperitoneal injection.
-
-
Control Group: The vehicle used for this compound formulation should be administered to the control group on the same schedule.
4. Efficacy Assessment and Monitoring
-
Tumor Measurement: Measure tumor dimensions with digital calipers three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the animals three times per week as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 28 days).
5. Endpoint Analysis
-
Tumor Excision: At the study endpoint, euthanize the animals and excise the tumors.
-
Histological Analysis: Fix a portion of the tumor in formalin for paraffin (B1166041) embedding and subsequent immunohistochemical (IHC) analysis of biomarkers.
-
Biochemical Analysis: Snap-freeze a portion of the tumor for Western blot analysis.
Data Presentation: Key Parameters for In Vivo Studies
| Parameter | Analytical Method | Expected Outcome with this compound Treatment |
| Anti-tumor Efficacy | Tumor growth inhibition (TGI) | Significant reduction in tumor growth rate and final tumor volume compared to the vehicle control group. |
| Induction of Apoptosis | TUNEL staining of tumor tissue | An increased number of TUNEL-positive cells, indicating a higher rate of apoptosis in the this compound-treated tumors. |
| DNA Damage Response | IHC or Western Blot for γH2AX | Elevated levels of γH2AX, a marker of DNA double-strand breaks, indicating the accumulation of unresolved DNA damage. |
| Target Engagement | IHC for RAD51 foci | A significant reduction in the formation of RAD51 foci in tumor cells, confirming the inhibition of homologous recombination. |
References
Application Notes and Protocols for Pfm01, an MRE11 Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of a stock solution of Pfm01, a selective inhibitor of the MRE11 endonuclease. This compound is a valuable research tool for studying DNA double-strand break repair (DSBR) pathways. It functions by modulating the choice between non-homologous end-joining (NHEJ) and homologous recombination (HR), making it a critical compound in cancer research and drug development.[1][2]
This compound, an N-alkylated Mirin derivative, specifically inhibits the endonuclease activity of MRE11.[3] This inhibition leads to a reduction in homologous recombination and an enhancement of non-homologous end-joining.[1][4] These characteristics allow researchers to investigate the intricacies of DNA repair mechanisms and to explore potential therapeutic strategies that target these pathways.
Quantitative Data Summary
The following tables provide essential information for the accurate preparation and use of this compound in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂S₂ | [5] |
| Molecular Weight | 293.40 g/mol | [5] |
| Appearance | Yellow to orange solid | |
| Purity | ≥98% | [5] |
| CAS Number | 1558598-41-6 | [5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 100 mg/mL (≥340.83 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [6] |
| 29.3 mg/mL | [5] | ||
| Ethanol | 25 mg/mL (85.21 mM) | Sonication may be required to achieve complete dissolution. | [6] |
| Soluble to 100 mM |
Table 3: Stock Solution Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [6] |
| In Solvent | -80°C | 6 months | [6] |
| -20°C | 1 month | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.934 mg of this compound (Molecular Weight = 293.4 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 2.934 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product inactivation, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).[6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
Table 4: Example Volumes for this compound Stock Solution Preparation
| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of Solvent |
| 1 mM | 0.2934 mg | 1 mL |
| 5 mM | 1.467 mg | 1 mL |
| 10 mM | 2.934 mg | 1 mL |
Protocol 2: General Protocol for a Cell-Based Assay Using this compound
This protocol provides a general workflow for utilizing the this compound stock solution in a typical cell-based experiment to assess its effect on DNA repair pathways.
Materials:
-
Cells of interest (e.g., U2OS, H1299) cultured in appropriate media
-
10 mM this compound stock solution in DMSO
-
Cell culture plates (e.g., 96-well plates)
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Assay-specific reagents (e.g., antibodies for immunofluorescence, reagents for reporter assays)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (if applicable)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: On the day of the experiment, dilute the 10 mM this compound stock solution to the desired final concentration (e.g., 50 µM or 100 µM) in fresh cell culture media.[4][5] Remove the old media from the cells and add the media containing this compound. A vehicle control (DMSO) should be run in parallel.
-
Induction of DNA Damage: After a pre-incubation period with this compound (e.g., 1-2 hours), induce DNA damage using the chosen agent. The timing and dose of the damaging agent should be optimized for the specific cell line and assay.
-
Incubation: Incubate the cells for a sufficient period to allow for DNA repair to occur. This time will vary depending on the specific endpoint being measured.
-
Assay Endpoint Measurement: Following incubation, process the cells according to the specific assay protocol. This may involve:
-
Immunofluorescence: Fix, permeabilize, and stain the cells with antibodies against DNA repair proteins (e.g., RAD51, γH2AX) to visualize foci formation.
-
Reporter Assays: Lyse the cells and measure the activity of a reporter gene (e.g., GFP in DR-GFP U2OS cells for HR assessment).
-
Cell Viability/Proliferation Assays: Assess cell health using assays such as MTT or colony formation assays.
-
-
Data Analysis: Quantify the results from the chosen assay and compare the effects of this compound treatment to the vehicle control.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in DNA double-strand break repair.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. PFM 01 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Viability Assays in the Presence of Pfm01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfm01 is a synthetic, cell-permeable small molecule that functions as a specific inhibitor of the MRE11-RAD50-NBS1 (MRN) complex's endonuclease activity. The MRN complex is a critical sensor of DNA double-strand breaks (DSBs) and plays a pivotal role in the initiation of the DNA damage response (DDR) signaling cascade. By inhibiting the endonuclease activity of MRE11, this compound can modulate the choice between different DNA repair pathways, specifically enhancing non-homologous end-joining (NHEJ) while reducing homologous recombination (HR).[1] This targeted activity makes this compound a valuable tool for cancer research, particularly for investigating synthetic lethality strategies in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
These application notes provide detailed protocols for assessing cell viability in the presence of this compound, enabling researchers to quantify its cytotoxic and cytostatic effects. The provided methodologies are essential for characterizing the therapeutic potential of this compound and understanding its mechanism of action in various cancer cell lines.
Data Presentation
| Cell Line | Genotype | Observed Effect of this compound (100 μM) | Reference |
| 48BR | Wild-type primary fibroblasts | Rescues the DNA repair defect conferred by MRE11 exonuclease inhibitors. | [1] |
| HSC62 | BRCA2-defective primary cells | Rescues the DNA repair defect conferred by MRE11 exonuclease inhibitors; diminishes RAD51 foci formation. | [2] |
| 1BR3 | Wild-type hTERT immortalized fibroblasts | Diminishes RAD51 foci formation. | [2] |
| A549 | Non-small cell lung cancer | Used in studies demonstrating that MRE11 endonuclease inhibition promotes NHEJ. | [1] |
| U2OS | Osteosarcoma | Used in homologous recombination (HR) reporter assays, where this compound reduces HR frequency. | [2] |
| H1299 | Non-small cell lung cancer | Used in non-homologous end-joining (NHEJ) reporter assays, where this compound enhances NHEJ frequency. | [2] |
| RH30 | Rhabdomyosarcoma | In combination with etoposide, increases the levels of TOP2α and TOP2β covalent complexes. | [3] |
Signaling Pathway
This compound, as an inhibitor of MRE11 endonuclease, directly impacts the DNA Damage Response (DDR) pathway. The following diagram illustrates the simplified signaling cascade initiated by DNA double-strand breaks (DSBs) and the point of intervention for this compound.
Caption: this compound inhibits MRE11 endonuclease activity in the DNA damage response pathway.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks at an appropriate density. After 24 hours, treat the cells with the desired concentrations of this compound and a vehicle control. Incubate for the desired exposure time.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached and floating cells to include the apoptotic population.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the impact of this compound on cell viability.
Caption: General workflow for cell viability assessment with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming PFM01 Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with PFM01 in aqueous buffers during experimental procedures.
Troubleshooting Guide: Common Solubility Issues
Q1: I observed a precipitate immediately after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What is happening and how can I prevent this?
A: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble.[1] The abrupt change in solvent polarity causes the compound to aggregate and precipitate.
Immediate Corrective Actions:
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. First, dilute your concentrated DMSO stock into a smaller volume of your aqueous buffer. This gradual reduction in DMSO concentration can help keep this compound in solution.
-
Slow, Controlled Addition: Add the this compound stock solution dropwise into the vortexing or swirling aqueous buffer.[1] This ensures rapid dispersion and avoids localized high concentrations of the compound that can initiate precipitation.
-
Lower Final Concentration: The final concentration of this compound in your experiment may exceed its aqueous solubility limit. Consider reducing the final concentration to a level that remains soluble.[1]
Q2: My this compound solution appears clear initially but forms a precipitate after a period of incubation. What could be the cause?
A: This delayed precipitation can be due to several factors related to the stability of the solution over time.
Potential Causes and Solutions:
-
Temperature Fluctuations: Changes in temperature can affect solubility. Ensure your incubator maintains a stable temperature, and avoid frequent opening of the door.[1]
-
Interaction with Media Components: Complex biological media contain salts, proteins, and other components that can interact with this compound and reduce its solubility over time.[1] If using serum, consider reducing the serum concentration or testing solubility in a serum-free version of your media.[1]
-
pH Shifts: The pH of the media can change during cell culture due to cellular metabolism. This shift can alter the ionization state of this compound and affect its solubility. Ensure your buffer system is robust enough to maintain a stable pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: this compound is readily soluble in organic solvents such as DMSO and ethanol, with a reported solubility of up to 100 mM in both. DMSO is a common choice for creating high-concentration stock solutions.[2][3]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells.[1] It is advisable to keep the final concentration of DMSO in your cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: Can sonication or warming be used to dissolve this compound in aqueous buffers?
A: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of many compounds.[4][5] These methods can be attempted to help dissolve this compound precipitates. However, be cautious with temperature, as excessive heat can degrade the compound. If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[4]
Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A: Yes, for in vivo applications where direct injection of a DMSO solution is not feasible, co-solvent systems are often employed. For a related compound, PFM39, formulations using a mixture of DMSO, PEG300, Tween-80, and saline have been reported.[4] A similar approach could be adapted for this compound to create a more stable aqueous formulation suitable for animal studies.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Reported Solubility | Molar Concentration (at Formula Weight 293.4 g/mol ) | Citation |
| DMSO | Soluble to 100 mM | 100 mM | |
| DMSO | 29.3 mg/mL | ~100 mM | [2] |
| Ethanol | Soluble to 100 mM | 100 mM | |
| Ethanol | 25 mg/mL (requires ultrasound) | ~85.2 mM | [3] |
| Aqueous Buffers | Sparingly soluble / Inefficient solubility | Not specified, but low | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
-
Materials: this compound powder, sterile DMSO.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Protocol 2: Dilution of this compound into Aqueous Buffer for In Vitro Assays
-
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
-
Materials: this compound DMSO stock solution, desired sterile aqueous buffer (e.g., PBS, cell culture media).
-
Procedure (Recommended Method):
-
Prepare your aqueous buffer in the final culture vessel.
-
While gently swirling or vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.[1]
-
Immediately after addition, continue to gently mix the vessel to ensure even distribution.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate set of cells.
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Pfm01 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using Pfm01, a specific MRE11 endonuclease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an N-alkylated derivative of Mirin that functions as a specific inhibitor of the MRE11 endonuclease activity.[1][2] By inhibiting the endonuclease function of MRE11, this compound plays a crucial role in the regulation of DNA double-strand break repair (DSBR), effectively directing the repair pathway choice between nonhomologous end-joining (NHEJ) and homologous recombination (HR).[1][3] Specifically, treatment with this compound leads to a reduction in HR and an enhancement of NHEJ.[1][3]
Q2: How does this compound differ from Mirin and PFM39?
While all three are related to the inhibition of the MRN complex, they have distinct specificities. This compound and its analogue PFM03 specifically inhibit the endonuclease activity of MRE11. In contrast, Mirin and PFM39 primarily inhibit the exonuclease activity of MRE11.[2][4] This difference in activity leads to different cellular outcomes. For instance, endonuclease inhibition by this compound promotes NHEJ, whereas exonuclease inhibition by Mirin or PFM39 can lead to a repair defect.[3]
| Inhibitor | Primary Target | Effect on HR | Effect on NHEJ |
| This compound | MRE11 Endonuclease | Reduces | Enhances |
| Mirin | MRE11 Exonuclease | Inhibits | No significant enhancement |
| PFM39 | MRE11 Exonuclease | Strongly Inhibits | Little to no effect |
Q3: What is the recommended working concentration for this compound?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have frequently used concentrations in the range of 75 µM to 100 µM.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Are there any known solubility issues with this compound?
Yes, some studies have noted that this compound can have inefficient solubility in vitro, which may impact experimental results.[3][5] It is crucial to ensure complete solubilization of the compound before use. Stock solutions are typically prepared in DMSO and should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1]
Troubleshooting Unexpected Results
Problem 1: After inducing DNA damage and treating with this compound, I observe an increase in DNA repair in my cell line, which was unexpected.
Possible Cause: This seemingly counterintuitive result can occur because this compound shifts the DNA repair pathway from homologous recombination (HR) to non-homologous end joining (NHEJ).[1][3] In cell lines that are deficient in HR pathway components (e.g., BRCA2-defective cells) but have a proficient NHEJ pathway, inhibiting the defective HR pathway and promoting the functional NHEJ pathway can lead to a net increase in DSB repair.[3] For example, this compound has been shown to rescue the repair defect in BRCA2-defective primary cells.[1]
Solution:
-
Assess the status of HR and NHEJ pathways in your cell line. If your cells have a compromised HR pathway, the observed increase in repair is likely due to the enhancement of NHEJ.
-
Use reporter assays for HR and NHEJ (e.g., U2OS DR-GFP for HR and H1299 dA3 for NHEJ) to directly measure the activity of each pathway in the presence of this compound.[1]
Problem 2: I am not observing the expected decrease in RAD51 foci formation after this compound treatment.
Possible Cause 1: Suboptimal concentration of this compound. The concentration of this compound may be too low to effectively inhibit MRE11 endonuclease activity in your specific cell line.
Solution 1: Perform a dose-response curve to determine the optimal concentration of this compound for inhibiting RAD51 foci formation in your experimental system. A concentration of 100 µM has been shown to diminish RAD51 foci formation in 1BR3 and HSC62 cells.[1]
Possible Cause 2: Insufficient treatment time. The timing of this compound treatment relative to the induction of DNA damage and the time of analysis might not be optimal.
Solution 2: Optimize the treatment duration. Typically, cells are pre-treated with the inhibitor for a short period (e.g., 30 minutes) before inducing DNA damage.[3] The time allowed for foci formation should also be considered, with analysis often performed several hours post-damage induction.
Problem 3: My in vitro MRE11 endonuclease assay shows inconsistent inhibition with this compound.
Possible Cause: Poor solubility of this compound. As mentioned, this compound has been noted to have solubility issues in in vitro assays.[3][5]
Solution:
-
Ensure the this compound stock solution is properly prepared and fully dissolved in DMSO.
-
When diluting into the aqueous assay buffer, ensure thorough mixing and avoid precipitation.
-
Consider the final concentration of DMSO in your assay, as high concentrations can affect enzyme activity. It is advisable to have the same concentration of DMSO in your control reactions.
Experimental Protocols
MRE11 Endonuclease Activity Assay
This assay is designed to measure the inhibition of MRE11's endonuclease activity.
Principle: A circular single-stranded DNA (ssDNA) substrate is incubated with purified MRE11 enzyme in the presence or absence of this compound. The degradation of the circular ssDNA into a linear form is visualized by agarose (B213101) gel electrophoresis.
Methodology:
-
Prepare a reaction mixture containing the assay buffer, purified human MRE11, and the desired concentration of this compound or DMSO as a vehicle control.
-
Add circular ssDNA (e.g., from φX174) to initiate the reaction.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to achieve approximately 70% degradation of the substrate in the control reaction.[3]
-
Stop the reaction by adding a stop solution containing SDS and Proteinase K.
-
Analyze the reaction products on an agarose gel.
-
Quantify the amount of remaining circular ssDNA to determine the percentage of inhibition.
Immunofluorescence Staining for RAD51 Foci
This protocol is for visualizing the formation of RAD51 foci, a marker for homologous recombination.
Methodology:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 100 µM) or DMSO for 30 minutes.[3]
-
Induce DNA double-strand breaks, for example, by treating with ionizing radiation (e.g., 3 Gy).[3]
-
Incubate the cells for a specific period (e.g., 2-8 hours) to allow for foci formation.[3]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing a detergent like Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the RAD51 foci using a fluorescence microscope.
Visualizations
Caption: this compound inhibits the MRE11 endonuclease, shifting DSB repair from HR to NHEJ.
Caption: Workflow for assessing the effect of this compound on RAD51 foci formation.
Caption: Logical relationship of MRE11 inhibitors and their downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of Pfm01 in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Pfm01 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a cell-permeable, N-alkylated derivative of Mirin that selectively inhibits the endonuclease activity of MRE11.[1][2] MRE11 is a key component of the MRE11-RAD50-NBS1 (MRN) complex, which acts as a sensor for DNA double-strand breaks (DSBs). By inhibiting MRE11's endonuclease activity, this compound influences the choice of DSB repair pathway, promoting non-homologous end-joining (NHEJ) while suppressing homologous recombination (HR).[1][3]
Q2: Are there any known off-target effects of this compound?
Q3: What are the initial signs of potential off-target effects in my cellular assays?
Several indicators may suggest that the observed cellular phenotype is due to off-target effects of this compound:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from the phenotype seen with genetic knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR-Cas9) of MRE11.[5]
-
High Effective Concentration: The concentration of this compound required to see a cellular effect is significantly higher than its reported biochemical potency for MRE11.
-
Unexpected Cellular Toxicity: Significant cell death or adverse morphological changes occur at concentrations intended to be specific for MRE11 inhibition.[5]
-
Inconsistent Results with Structurally Different Inhibitors: Employing another MRE11 endonuclease inhibitor with a different chemical scaffold results in a dissimilar phenotype.
Troubleshooting Guide
This guide provides a structured approach to investigating and mitigating potential off-target effects of this compound.
Issue 1: Unexpectedly High Cellular Toxicity
Possible Cause:
-
The concentration of this compound is too high, leading to off-target effects.
-
The cell line being used is particularly sensitive to this compound or its vehicle (e.g., DMSO).
-
The observed toxicity is an on-target effect of inhibiting DNA repair in a sensitized background (e.g., in combination with a DNA damaging agent).
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, lowest effective concentration of this compound that elicits the desired on-target effect (e.g., reduction in RAD51 foci) while minimizing toxicity.
-
Include Proper Controls: Always include a vehicle-only control (e.g., DMSO) at the same concentration used for this compound treatment.
-
Assess Cell Viability: Use a quantitative cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 for cytotoxicity.
-
Compare with MRE11 Knockdown: Use siRNA or CRISPR to reduce MRE11 expression and observe if the toxicity phenotype is replicated.
Issue 2: Inconsistent Phenotype Compared to MRE11 Knockdown
Possible Cause:
-
This compound may have off-target effects that are independent of MRE11.
-
The knockdown efficiency of MRE11 is insufficient to produce a comparable phenotype.
-
This compound may inhibit other proteins in the DNA damage response (DDR) pathway.
Troubleshooting Steps:
-
Verify Knockdown Efficiency: Confirm the degree of MRE11 protein reduction by Western blot.
-
Use an Orthogonal Inhibitor: Test a structurally unrelated MRE11 inhibitor to see if it phenocopies the effects of this compound.
-
Perform a Kinome Scan: To broadly assess the specificity of this compound, consider a kinome profiling service to identify potential kinase off-targets.[6] Many DDR proteins are kinases.
-
Rescue Experiment: If possible, overexpress a resistant mutant of MRE11 in your cells. If the phenotype is on-target, it should be reversed.
Quantitative Data Summary
Since specific off-target data for this compound is limited, the following table provides a template for how a researcher might summarize their findings when investigating on-target vs. off-target effects.
| Target | Assay Type | This compound IC50/EC50 | Notes |
| MRE11 (On-Target) | Nuclease Assay (in vitro) | ~10-50 µM | Effective concentration for inhibiting MRE11 endonuclease activity biochemically. |
| MRE11 (On-Target) | RAD51 Foci Formation | 50-100 µM | Concentration typically used to observe a reduction in homologous recombination in cells.[1][2] |
| Off-Target X | Kinase Assay | >100 µM | Hypothetical result from a kinome screen showing low affinity for a tested kinase. |
| Cell Line Y | Cell Viability Assay | >100 µM | Hypothetical result indicating low cytotoxicity at effective on-target concentrations. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for RAD51 Foci
Objective: To quantify the effect of this compound on homologous recombination by measuring the formation of RAD51 foci in response to DNA damage.
Methodology:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., ionizing radiation or a chemical inducer) to induce double-strand breaks.
-
Incubation: Incubate the cells for a specified time (e.g., 4-6 hours) to allow for RAD51 foci formation.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per cell.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and establish a dose-response curve.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[7]
Visualizations
Caption: this compound on-target signaling pathway.
References
How to control for Pfm01 degradation in long-term experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the potential degradation of Pfm01 in long-term experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the inhibitory effect of this compound in my multi-day cell culture experiment. What could be the cause?
A loss of this compound activity over time can be due to several factors, including chemical degradation in the aqueous, physiological pH environment of the cell culture media.[1] Other potential causes include adsorption to plasticware or cellular metabolism of the compound.[1]
Q2: What are the likely chemical degradation pathways for this compound?
-
Hydrolysis: The thioxothiazolidinone ring in this compound may be susceptible to hydrolysis, which is the cleavage of chemical bonds by water.[1][2] This process can be influenced by the pH of the cell culture medium.
-
Oxidation: The molecule contains functional groups that could be prone to oxidation, a reaction involving the loss of electrons, which can be initiated by exposure to oxygen or trace metals in the media.[1][3]
-
Photodegradation: this compound has a conjugated double bond system in its benzylidene moiety, which can absorb light, particularly UV light, potentially leading to degradation.[1][4][5][6][7][8]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, adhere to the following storage recommendations:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light. |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q4: How can I minimize this compound degradation during my experiments?
To mitigate degradation, consider the following best practices:
-
Prepare Fresh Solutions: Prepare working solutions of this compound in cell culture media immediately before use.[9]
-
Minimize Light Exposure: Protect solutions containing this compound from light by using amber vials or wrapping containers in foil.[9]
-
Control pH: Be aware that the pH of your cell culture medium can influence the stability of the compound.[1]
-
Replenish the Compound: For very long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
Q5: How can I determine the stability of this compound under my specific experimental conditions?
A stability study using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most reliable way to assess the stability of this compound in your specific cell culture medium and conditions.[1][10] This involves incubating this compound in the medium and measuring its concentration at different time points.[10]
Troubleshooting Guide
This guide provides solutions to common problems that may be related to this compound degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Degradation of this compound stock or working solutions. | Prepare fresh stock solutions and always make working solutions immediately before use. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[11] |
| Loss of biological activity in experiments lasting over 24 hours. | This compound is degrading in the cell culture medium at 37°C. | Perform a time-course stability study to determine the half-life of this compound in your medium.[10] Consider replenishing the medium with fresh this compound at appropriate intervals. |
| Visible precipitate in the cell culture medium after adding this compound. | The concentration of this compound exceeds its solubility in the medium, or the solvent (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration is typically below 0.5%.[1] Prepare intermediate dilutions in pre-warmed medium before adding to the final culture.[10] |
| High background or unexpected off-target effects. | Degradation products of this compound may have biological activity or interfere with assays. | Assess the purity of your this compound stock. If degradation is suspected, perform a stability analysis and consider the impact of potential degradants. |
Troubleshooting Workflow for Inconsistent Results
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Pfm01-Induced Cytotoxicity in Sensitive Cell Lines
Welcome to the technical support center for Pfm01. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and mitigate this compound-induced cytotoxicity in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the MRE11 endonuclease, which is a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] The MRN complex is a primary sensor of DNA double-strand breaks (DSBs) and plays a crucial role in the DNA Damage Response (DDR).[3] this compound specifically inhibits the endonuclease activity of MRE11, which is responsible for the initial processing of DSBs.[2] This inhibition effectively channels the repair of DSBs away from the Homologous Recombination (HR) pathway and towards the Non-Homologous End Joining (NHEJ) pathway.[4]
Q2: Why is this compound cytotoxic to some cancer cell lines?
The cytotoxicity of this compound is linked to its mechanism of action. Many cancer cell lines, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), are heavily reliant on the HR pathway for survival after DNA damage. By inhibiting MRE11's endonuclease activity, this compound effectively shuts down the HR pathway's ability to repair DSBs.[4] The forced reliance on the more error-prone NHEJ pathway can lead to the accumulation of lethal chromosomal aberrations and ultimately trigger programmed cell death, or apoptosis.
Q3: What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound can vary depending on the cell line and the experimental objective. However, published studies have used concentrations in the range of 25 µM to 100 µM.[5][6] It is always recommended to perform a dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: Are there known off-target effects of this compound?
While this compound is designed to be a specific inhibitor of MRE11 endonuclease, like many small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is good practice to include appropriate controls in your experiments, such as comparing its effects to other MRE11 inhibitors or using genetic knockdown of MRE11 to confirm that the observed phenotype is on-target.
Q5: In which types of cancer cell lines is this compound expected to be most effective?
This compound is predicted to be most effective in cancer cell lines that have a pre-existing defect in the NHEJ pathway or are highly dependent on the HR pathway for survival. This includes, but is not limited to, cell lines with mutations in genes like BRCA1, BRCA2, PALB2, and other components of the HR machinery. In these "HR-deficient" cells, inhibiting one of the key remaining DNA repair pathways with this compound can create a synthetic lethal scenario.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or edge effects in multi-well plates.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and compounds to minimize variability. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
-
Possible Cause: Contamination of cell cultures (e.g., mycoplasma).
-
Solution: Regularly test cell lines for mycoplasma contamination. Contaminated cells will have altered metabolic activity and will not produce reliable results.
-
-
Possible Cause: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 2: No significant cytotoxicity observed in a supposedly sensitive cell line.
-
Possible Cause: The cell line may have acquired resistance or has compensatory DNA repair mechanisms.
-
Solution: Verify the genetic background of your cell line, including the status of key DNA repair genes. Cell lines can drift in culture over time. Consider obtaining a fresh stock from a reputable cell bank.
-
-
Possible Cause: Sub-optimal concentration of this compound used.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line.
-
-
Possible Cause: Incorrect assay endpoint.
-
Solution: The cytotoxic effects of DNA repair inhibitors may take time to manifest. Extend the incubation time (e.g., 48, 72, or 96 hours) and perform a time-course experiment.
-
Problem 3: Unexpected or off-target effects observed.
-
Possible Cause: The observed phenotype may not be due to MRE11 inhibition.
-
Solution: To confirm the on-target effect of this compound, perform a rescue experiment by overexpressing a wild-type MRE11. Alternatively, use siRNA to knock down MRE11 and see if the phenotype is recapitulated.
-
-
Possible Cause: The concentration of this compound is too high, leading to non-specific effects.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Data Presentation
Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Disclaimer: The following table presents hypothetical IC50 values for this compound based on the expected sensitivity of cell lines with different DNA repair pathway statuses. This data is for illustrative purposes, and it is crucial to determine the IC50 experimentally for your specific cell lines.
| Cell Line | Cancer Type | Key Genetic Background | Hypothetical IC50 (µM) |
| U2OS | Osteosarcoma | HR-proficient (Wild-type) | > 100 |
| HCT116 | Colorectal Carcinoma | HR-proficient (Wild-type) | > 100 |
| CAPAN-1 | Pancreatic Adenocarcinoma | BRCA2 mutant (HR-deficient) | 15 |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant (HR-deficient) | 25 |
| HeLa | Cervical Cancer | HR-proficient (Wild-type) | 85 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
Sensitive and resistant cell lines
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range would be 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Mitigating this compound-Induced Cytotoxicity with N-Acetylcysteine (NAC)
This protocol describes a co-treatment experiment to assess the ability of the antioxidant N-acetylcysteine (NAC) to reduce this compound-induced cytotoxicity.
Materials:
-
Sensitive cell line
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
N-Acetylcysteine (NAC) solution (prepare fresh, e.g., 1 M in sterile water, pH adjusted to 7.4)
-
MTT assay reagents or other viability assay kit
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
Co-treatment:
-
Prepare media containing this compound at a concentration around its IC50 (determined in Protocol 1).
-
Prepare media containing both this compound (at IC50) and a range of NAC concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Include controls: untreated cells, cells treated with this compound only, and cells treated with the highest concentration of NAC only.
-
Remove the old medium and add 100 µL of the respective treatment media to the wells.
-
Incubate for 48-72 hours.
-
-
Viability Assay:
-
Perform an MTT assay or another viability assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each co-treatment condition relative to the untreated control.
-
Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC to determine if NAC mitigates the cytotoxicity.
-
Workflow for mitigating cytotoxicity with NAC co-treatment.
Protocol 3: Assessing Apoptosis by Western Blot for Cleaved Caspase-3
This protocol is for detecting the activation of apoptosis by observing the cleavage of caspase-3 in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at 1x and 2x the IC50 concentration for 24 and 48 hours. Include an untreated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Signaling Pathways
Putative Signaling Pathway of this compound-Induced Apoptosis
Inhibition of MRE11 endonuclease activity by this compound prevents the proper repair of DNA double-strand breaks (DSBs) via the Homologous Recombination (HR) pathway. The accumulation of unrepaired DNA damage can trigger the intrinsic pathway of apoptosis. This involves the activation of ATM/ATR kinases, which in turn can activate p53. p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in the cleavage of executioner caspases like caspase-3 and cell death.
Putative signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. benchchem.com [benchchem.com]
- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Pfm01.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of Pfm01, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability and to prevent degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage |
| 4°C for short-term storage (up to one week) | |
| Form | Lyophilized powder |
| Light | Protect from light |
| Moisture | Store in a desiccator |
Q2: How should I properly reconstitute this compound?
To ensure accurate and effective experimental results, follow this reconstitution protocol:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile, high-purity solvent (e.g., DMSO, sterile water) as specified on the product datasheet.
-
Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
Q3: What is the stability of this compound in solution?
Once reconstituted, the stability of this compound in solution is dependent on the storage temperature.
| Storage Temperature | Stability |
| -20°C | Up to 3 months |
| 4°C | Up to 1 week |
| Room Temperature | Avoid |
For long-term use, it is recommended to aliquot the reconstituted solution into single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected experimental results.
This is a common issue that can arise from several factors related to the handling and storage of this compound.
Potential Causes and Solutions:
-
Improper Storage: Verify that this compound has been stored at the recommended temperature and protected from light and moisture. Long-term storage at 4°C or exposure to ambient light can lead to degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the reconstituted solution can degrade the compound. It is best practice to prepare single-use aliquots.
-
Inaccurate Concentration: Ensure the reconstitution volume was accurate. If necessary, re-verify the calculations and the pipetting equipment used.
-
Degradation in Experimental Media: The stability of this compound can vary in different cell culture media or buffer systems. Consider performing a stability test of this compound in your specific experimental medium.
Experimental Workflow for Investigating Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: this compound is not producing the expected biological effect in a cell-based assay.
If this compound is not eliciting the anticipated cellular response, consider the following signaling pathway and experimental factors.
This compound Signaling Pathway Hypothesis
This compound is hypothesized to act as an inhibitor of the hypothetical "Signal Transduction Kinase" (STK), which in turn prevents the phosphorylation of the downstream effector "Transcription Factor Alpha" (TFA).
Caption: Hypothesized signaling pathway for this compound.
Troubleshooting Steps:
-
Confirm Target Expression: Verify that the cell line used in your assay expresses the target protein, STK, at sufficient levels. This can be confirmed by Western blot or qPCR.
-
Assess Cell Permeability: If this compound is a novel compound, its ability to penetrate the cell membrane may be unknown. Consider performing a cellular uptake assay.
-
Evaluate Upstream and Downstream Markers: To determine where the pathway is failing, measure the phosphorylation status of TFA with and without this compound treatment. A lack of change in TFA phosphorylation would suggest an issue with this compound's activity or its interaction with STK.
Experimental Protocol: Western Blot for TFA Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated TFA (p-TFA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total TFA.
Adjusting Pfm01 concentration for different cell densities.
Welcome to the technical support center for PFM01, a potent MRE11 endonuclease inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound, with a focus on adjusting its concentration for different cell densities.
Issue 1: Inconsistent or Non-reproducible Results with this compound Treatment
-
Question: My experimental results with this compound vary significantly between experiments, even when using the same cell line and this compound concentration. What could be the cause?
-
Answer: Inconsistent results are often linked to variations in cell density at the time of treatment. The confluency of your cell culture can significantly impact the cellular response to this compound.[1][2][3]
-
Low Cell Density (Sub-confluent): Cells are actively proliferating. At this stage, the cellular machinery for DNA replication and repair is highly active. The efficacy of this compound, which targets the DNA damage response, can be pronounced. However, at very low densities, cells may experience stress, which could influence the outcome.
-
High Cell Density (Confluent): Cells may have entered a state of contact inhibition, leading to cell cycle arrest.[4] This can alter the expression and activity of proteins involved in the DNA damage response, potentially reducing the apparent efficacy of this compound.[1] Furthermore, at high densities, the effective concentration of this compound per cell is lower.[2][3]
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure you seed the same number of cells for each experiment to achieve a consistent confluency at the time of treatment.
-
Optimize Seeding Density: Determine the optimal seeding density for your specific cell line and experimental goals. This can be achieved by performing a titration experiment, testing a range of cell densities against a fixed this compound concentration.
-
Document Confluency: Always record the confluency of your cells (e.g., as a percentage) at the start of each experiment.
-
Issue 2: Higher than Expected Cell Viability After this compound Treatment
-
Question: I am not observing the expected level of cell death or inhibition of homologous recombination with this compound, even at the recommended concentration of 100 µM. Why might this be happening?
-
Answer: This issue can arise from several factors, with high cell density being a primary suspect.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| High Cell Confluency | At high densities, the number of this compound molecules per cell is reduced, leading to a lower effective concentration.[2][3] Cells may also be in a less sensitive cell cycle phase.[4] | Treat cells at a lower confluency (e.g., 50-70%). Alternatively, you may need to increase the this compound concentration for highly confluent cultures. |
| Drug Inactivation | This compound may be metabolized or extruded by cells, and at high cell densities, this effect is amplified. | Consider a dose-response experiment at your standard cell density to determine the optimal concentration. |
| Cell Line-Specific Resistance | Different cell lines exhibit varying sensitivities to DNA repair inhibitors. | Perform a literature search for your specific cell line and its response to MRE11 inhibitors. If data is unavailable, conduct a dose-response curve to determine the IC50. |
Issue 3: Difficulty in Determining the Optimal this compound Concentration
-
Question: How can I determine the best concentration of this compound to use for my specific cell density and cell line?
-
Answer: The optimal concentration of this compound is dependent on the experimental context. A systematic approach is necessary to determine the ideal concentration for your specific conditions.
Experimental Protocol: Determining Optimal this compound Concentration for a Given Cell Density
This protocol outlines a method to establish the optimal this compound concentration for your desired cell density.
-
Cell Seeding: Plate your cells at your target density in multiple replicate wells or plates.
-
This compound Dilution Series: Prepare a series of this compound dilutions. A common starting range for MRE11 inhibitors is between 10 µM and 200 µM.
-
Treatment: Once cells have adhered and reached the desired confluency, replace the media with fresh media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Assess the desired outcome. This could be:
-
Cell Viability/Cytotoxicity: Using assays like MTT, MTS, or live/dead staining.
-
Inhibition of Homologous Recombination: Measuring the formation of RAD51 foci via immunofluorescence.[5]
-
Enhancement of Non-Homologous End Joining: Using a relevant reporter assay.
-
-
Data Analysis: Plot the results as a dose-response curve to determine the effective concentration (e.g., EC50 or IC50) for your specific cell density.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an N-alkylated derivative of Mirin and functions as a specific inhibitor of the MRE11 endonuclease activity.[5] MRE11 is a key component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a critical role in the detection and repair of DNA double-strand breaks (DSBs). By inhibiting the endonuclease activity of MRE11, this compound prevents the initiation of homologous recombination (HR) and promotes the alternative repair pathway of non-homologous end joining (NHEJ).[5][6]
Q2: How does cell density influence the DNA damage response (DDR)?
A2: Cell density, or confluency, can significantly modulate the DDR. In highly confluent cultures, cells often enter a state of quiescence or cell cycle arrest.[4] This can lead to changes in the levels and activity of key DDR proteins. For example, the expression of proteins involved in cell cycle checkpoints and DNA repair can be altered in dense cultures compared to actively proliferating sparse cultures.[1] Therefore, the cellular response to a DNA repair inhibitor like this compound can be highly dependent on the confluency of the cell culture.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: Based on published literature, a concentration of 100 µM this compound has been frequently used to inhibit MRE11 endonuclease activity in various cell lines.[5] However, this should be considered a starting point, and the optimal concentration may vary depending on the cell line, cell density, and the specific experimental endpoint.
Q4: Are there any known solubility issues with this compound?
A4: this compound is generally soluble in DMSO and ethanol. It is crucial to prepare a fresh stock solution and dilute it to the final working concentration in your cell culture medium immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all experimental conditions, including the vehicle control.
Visualizing Key Concepts
To further aid in understanding the principles discussed, the following diagrams illustrate the relevant pathways and workflows.
References
- 1. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
The impact of serum concentration on Pfm01 activity.
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pfm01, a selective inhibitor of MRE11 endonuclease activity. This guide addresses the potential impact of serum concentration on this compound's efficacy and offers troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an N-alkylated derivative of Mirin that functions as a potent and selective inhibitor of the MRE11 endonuclease activity.[1] By inhibiting MRE11's endonuclease function, this compound can modulate the cellular response to DNA double-strand breaks (DSBs), promoting repair through non-homologous end-joining (NHEJ) while reducing homologous recombination (HR).[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid powder at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for one month.
Q3: Can serum concentration in cell culture media affect the activity of this compound?
Q4: At what concentrations is this compound typically used in cell-based assays?
A4: The effective concentration of this compound in cell-based assays can vary depending on the cell type and the specific endpoint being measured. Based on available literature, concentrations typically range from 25 µM to 100 µM.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected this compound activity in cell-based assays.
-
Question: We are observing variable or weak inhibition of MRE11 activity in our cell-based experiments with this compound. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Serum Protein Binding: As mentioned in the FAQ, serum proteins can sequester this compound, reducing its effective concentration. Try reducing the serum concentration in your culture medium during the treatment period, or consider using serum-free medium if your cells can tolerate it for the duration of the experiment.
-
Solubility Issues: this compound has been noted to have inefficient solubility in vitro, which could also be a factor in cell culture.[2] Ensure that your this compound stock solution is fully dissolved and consider preparing fresh dilutions for each experiment.
-
Cell Density: High cell densities can sometimes lead to a higher metabolism or sequestration of the compound, reducing its effective concentration per cell. Ensure you are using a consistent and appropriate cell density for your assays.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Issue 2: this compound appears to have low activity in an in vitro MRE11 nuclease assay.
-
Question: Our in vitro MRE11 endonuclease assay shows minimal inhibition with this compound. How can we troubleshoot this?
-
Answer:
-
Solubility in Assay Buffer: this compound's poor solubility is a significant challenge for in vitro assays.[2] You may need to optimize the assay buffer to improve its solubility. The inclusion of a small percentage of DMSO (e.g., 0.5%) is common, but ensure it does not affect enzyme activity on its own.[2]
-
Enzyme and Substrate Quality: Verify the activity of your purified MRE11 enzyme and the integrity of your DNA substrate. Run positive and negative controls to ensure the assay is performing as expected.
-
Assay Conditions: Ensure that the reaction buffer composition (e.g., salts, DTT, BSA) and incubation conditions (temperature and time) are optimal for MRE11 activity.[2][3]
-
Data Presentation
Table 1: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Reference |
| RH30 | In-Cell Western (ICE) assay for TOP2/DNA complexes | 25 µM | [4] |
| U2OS DR-GFP | Homologous Recombination (HR) Assay | 100 µM | [1] |
| H1299 dA3 | Non-Homologous End-Joining (NHEJ) Assay | 100 µM | [1] |
| 1BR3 (WT) and HSC62 (BRCA2-defective) | RAD51 Foci Formation | 100 µM | [1] |
| 48BR (WT) and HSC62 (BRCA2-defective) | Rescue of Repair Defect | 100 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro MRE11 Endonuclease Activity Assay
This protocol is adapted from established methods to assess the inhibitory effect of this compound on MRE11 endonuclease activity.[2][3]
Materials:
-
Purified human MRE11 protein
-
φX174 circular single-stranded DNA (ssDNA) substrate
-
This compound stock solution (in DMSO)
-
Reaction Buffer (30 mM Tris-HCl pH 7.5, 1 mM DTT, 25 mM KCl, 200 ng acetylated BSA, 5 mM MnCl₂)
-
Stop Solution (3% SDS, 50 mM EDTA, and Proteinase K to a final concentration of 0.1 mg/ml)
-
Agarose (B213101) gel (0.8%) and TAE buffer
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel imaging system
Procedure:
-
Prepare the reaction mixture by combining the Reaction Buffer, 100 ng of φX174 circular ssDNA, and the desired concentration of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 300-400 ng of purified human MRE11 protein.
-
Incubate the reaction at 37°C for 30-45 minutes.
-
Terminate the reaction by adding the Stop Solution and incubating at 37°C for 10 minutes.
-
Load the reaction products onto a 0.8% agarose gel.
-
Perform electrophoresis in TAE buffer for 90 minutes at 100 mA.
-
Stain the gel with a suitable DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Quantify the amount of remaining circular ssDNA to determine the extent of inhibition.
Mandatory Visualization
Caption: MRE11's role in DNA double-strand break repair and this compound inhibition.
Caption: Workflow for assessing the impact of serum on this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Pfm01 versus PFM39: A Comparative Guide to the Differential Inhibition of MRE11 Nuclease Activity
For Researchers, Scientists, and Drug Development Professionals
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), playing a pivotal role in initiating DNA damage response and determining the choice between two major repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). At the heart of this complex lies the MRE11 protein, which possesses both endonuclease and 3'-5' exonuclease activities. The differential inhibition of these nuclease functions offers a powerful tool to dissect the mechanisms of DNA repair and to develop novel therapeutic strategies. This guide provides an objective comparison of two specific MRE11 inhibitors, Pfm01 and PFM39, supported by experimental data.
Data Presentation: Quantitative Comparison of this compound and PFM39
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound and PFM39.
| Inhibitor | Target Nuclease Activity | In Vitro IC50 | Cellular Effects | Reference |
| This compound | Endonuclease | ~100 µM (for PFM03, a closely related analog) | Enhances NHEJ, Reduces HR | [1] |
| PFM39 | Exonuclease | <100 µM | Inhibits HR without significantly increasing NHEJ | [1][2] |
Table 1: Comparison of the in vitro inhibitory concentration (IC50) and the resulting cellular effects on DNA repair pathways for this compound and PFM39.
| Inhibitor | Effect on RAD51 Foci Formation | Effect in BRCA2-deficient Cells | Reference |
| This compound | Diminishes RAD51 foci formation | Rescues the repair defect | |
| PFM39 | Impairs G2-phase DSB repair | Not applicable (inhibits a downstream step) | [3] |
Table 2: Differential effects of this compound and PFM39 on the formation of RAD51 foci, a key marker for homologous recombination, and their impact on cells deficient in the BRCA2 protein.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following are protocols for key experiments used to characterize and compare this compound and PFM39.
In Vitro MRE11 Nuclease Inhibition Assay
This assay directly measures the enzymatic activity of the MRE11 nuclease and the inhibitory effect of the compounds.
1. Exonuclease Assay:
-
Substrate: A 5'-radiolabeled double-stranded DNA oligonucleotide.
-
Enzyme: Purified recombinant human MRE11/RAD50/NBS1 (MRN) complex.
-
Reaction Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween 20, 2 mM DTT, 5 mM MnCl2.
-
Procedure:
-
Assemble the reaction mixture on ice, containing the reaction buffer, DNA substrate, and the MRN complex.
-
Add this compound, PFM39, or DMSO (vehicle control) at the desired concentrations.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and Proteinase K).
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.
-
Quantify the amount of substrate degradation to determine the percentage of inhibition.
-
2. Endonuclease Assay:
-
Substrate: Circular single-stranded DNA (ssDNA), such as φX174 viral DNA.
-
Enzyme: Purified recombinant human MRE11.
-
Reaction Buffer: Similar to the exonuclease assay buffer.
-
Procedure:
-
Assemble the reaction mixture with the ssDNA substrate and MRE11 enzyme.
-
Add this compound, PFM39, or DMSO at various concentrations.
-
Incubate at 37°C for a time determined to give approximately 70% degradation in the control sample.
-
Stop the reaction and analyze the products on an agarose (B213101) gel stained with a DNA-binding dye.
-
Quantify the amount of remaining circular ssDNA to calculate the percentage of inhibition.
-
Cellular DNA Double-Strand Break Repair Pathway Analysis
These assays assess the impact of the inhibitors on the choice between NHEJ and HR in a cellular context.
1. Homologous Recombination (HR) Assay (DR-GFP Reporter Assay):
-
Cell Line: U2OS cells stably expressing the DR-GFP reporter cassette.
-
Procedure:
-
Seed the U2OS DR-GFP cells.
-
Transfect the cells with an I-SceI expression vector to induce a specific DSB in the reporter.
-
Treat the cells with this compound, PFM39, or DMSO.
-
After 48-72 hours, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A GFP-positive signal indicates successful HR-mediated repair.
-
2. Non-Homologous End Joining (NHEJ) Assay (EJ5-GFP Reporter Assay):
-
Cell Line: H1299 cells stably expressing the EJ5-GFP reporter cassette.
-
Procedure:
-
Seed the H1299 EJ5-GFP cells.
-
Co-transfect the cells with an I-SceI expression vector.
-
Treat the cells with this compound, PFM39, or DMSO.
-
After 48-72 hours, analyze the percentage of GFP-positive cells by flow cytometry. A GFP-positive signal indicates successful NHEJ-mediated repair.
-
Mandatory Visualization
The following diagrams illustrate the MRE11 signaling pathway and the experimental workflows.
MRE11 Signaling in DNA Double-Strand Break Repair.
In Vitro MRE11 Nuclease Inhibition Assay Workflow.
Cellular DNA Repair Pathway Analysis Workflow.
References
Pfm01: A Specific Tool for Interrogating MRE11 Endonuclease Activity
A Comparative Guide to MRE11 Nuclease Inhibitors
For researchers, scientists, and drug development professionals, the selection of a precise chemical probe is paramount for elucidating the intricate mechanisms of the DNA damage response (DDR) and for the development of targeted therapeutics. This guide provides an objective comparison of Pfm01, a selective inhibitor of the MRE11 endonuclease, with other small molecule inhibitors of the Mre11-Rad50-Nbs1 (MRN) complex. The information herein is supported by experimental data to inform the selection of the most appropriate tool for studying DNA repair pathways.
The MRE11 nuclease is a critical component of the MRN complex, acting as a primary sensor and processor of DNA double-strand breaks (DSBs).[1][2] Its dual enzymatic functions, a 3'-5' exonuclease and a single-stranded DNA endonuclease activity, are pivotal for the activation of the ATM kinase and the initiation of DNA repair pathways such as homologous recombination (HR).[1][2] Inhibition of MRE11 is a promising anticancer strategy, particularly for sensitizing tumors to DNA-damaging agents.[1] This guide focuses on a comparative analysis of this compound and other notable MRE11 inhibitors, including the first-in-class inhibitor Mirin and other members of the PFM series.
Comparative Analysis of MRE11 Inhibitors
MRE11 inhibitors can be distinguished by their specificity for the exonuclease versus the endonuclease activity of the enzyme. This differential inhibition has significant consequences for cellular responses to DNA damage, as these two activities play distinct roles in the choice between DNA repair pathways like non-homologous end joining (NHEJ) and HR.[1] this compound and its analogue Pfm03 are notable for their selective inhibition of MRE11's endonuclease activity.[1][2] This specificity provides a valuable tool to dissect the distinct roles of MRE11's nuclease functions in DNA repair.[1]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the available IC50 data for this compound and other MRE11 inhibitors from both in vitro nuclease assays and cellular assays.
| Inhibitor | Target Nuclease Activity | In Vitro IC50 (µM) | Cellular IC50 (pRPA formation) (µM) | Key Features |
| This compound | Endonuclease | - | 50-75 [3] | Primarily targets endonuclease activity [3] |
| Pfm03 | Endonuclease | ~100[1][3] | 50-75[3] | Primarily targets endonuclease activity[1][3] |
| Mirin | Exonuclease | ~200[3] | 200-300[3] | Well-characterized, also inhibits ATM activation (IC50 = 12 µM)[3] |
| PFM39 | Exonuclease | <100[1][3] | 50-75[3] | More potent exonuclease inhibitor than Mirin[3] |
Signaling Pathway and Experimental Workflows
To better understand the role of MRE11 and the mechanism of its inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for validating inhibitor specificity.
References
Pfm01: A Selective Tool for Dissecting MRE11 Nuclease Activity in DNA Damage Response
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. MRE11, the nuclease subunit of this complex, possesses both 3'-5' exonuclease and single-stranded DNA endonuclease activities, which are pivotal in the initiation of DNA repair pathways. The choice between non-homologous end joining (NHEJ) and homologous recombination (HR) is a crucial determinant of cell fate, and the distinct nuclease activities of MRE11 play a key role in this decision-making process. Small molecule inhibitors that can selectively target either the endonuclease or exonuclease function of MRE11 are invaluable tools for elucidating the intricate mechanisms of DNA repair and for developing novel therapeutic strategies.
This guide provides a comparative analysis of Pfm01, a selective inhibitor of MRE11's endonuclease activity, and other well-characterized MRE11 inhibitors. We present quantitative data on their inhibitory potency, detailed experimental protocols for assessing their activity, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of MRE11 Inhibitors
This compound is an N-alkylated derivative of Mirin that demonstrates high selectivity for the endonuclease activity of MRE11.[1] This specificity allows for the precise dissection of the endonuclease function from the exonuclease activity, which is primarily targeted by inhibitors like Mirin and its more potent analog, PFM39. The table below summarizes the inhibitory activities of these compounds.
| Inhibitor | Primary Target | In Vitro IC50 | Cellular IC50 (pRPA formation) | Key Features |
| This compound | MRE11 Endonuclease | Not consistently reported due to solubility issues in some in vitro assays.[2] | 50-75 µM[3] | Selective for endonuclease activity; promotes NHEJ over HR.[4][5] |
| PFM03 | MRE11 Endonuclease | ~100 µM[3] | 50-75 µM[3] | A selective MRE11 endonuclease inhibitor, similar to this compound. |
| Mirin | MRE11 Exonuclease | ~200 µM[3] | 200-300 µM[3] | A well-characterized MRE11 exonuclease inhibitor. |
| PFM39 | MRE11 Exonuclease | <100 µM[3] | 50-75 µM[3] | A potent and selective MRE11 exonuclease inhibitor.[6] |
Experimental Protocols
Accurate assessment of the specificity and potency of MRE11 inhibitors requires robust and well-defined biochemical assays. Below are detailed protocols for measuring the endonuclease and exonuclease activities of MRE11.
MRE11 Endonuclease Activity Assay
This assay measures the ability of MRE11 to cleave a circular single-stranded DNA (ssDNA) substrate, a hallmark of its endonuclease activity.
Materials:
-
Purified MRE11 or MRN complex
-
Circular ssDNA substrate (e.g., ΦX174 or M13 ssDNA)
-
This compound or other inhibitors dissolved in DMSO
-
Reaction Buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 5 mM MnCl₂, 2 mM DTT, 0.2% Tween 20)
-
Stop Solution (e.g., 0.5% SDS, 50 mM EDTA)
-
Agarose (B213101) gel (1%) and electrophoresis apparatus
-
DNA stain (e.g., Ethidium Bromide or SYBR Gold)
Procedure:
-
Prepare reaction mixtures on ice, containing the reaction buffer, a fixed concentration of circular ssDNA substrate (e.g., 5-10 ng/µL), and the desired concentrations of the inhibitor (or DMSO as a vehicle control).
-
Initiate the reaction by adding a fixed concentration of purified MRE11/MRN complex.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reactions by adding the stop solution.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands. The conversion of the circular ssDNA substrate (which migrates faster) to a linear form (which migrates slower) is indicative of endonuclease activity.
-
Quantify the band intensities to determine the percentage of substrate cleavage and calculate the IC50 value of the inhibitor.
MRE11 Exonuclease Activity Assay
This assay measures the 3'-5' exonuclease activity of MRE11 on a linear double-stranded DNA (dsDNA) substrate.
Materials:
-
Purified MRE11 or MRN complex
-
Linear dsDNA substrate with a 3'- or 5'-radiolabel (e.g., ³²P) or fluorescent label
-
MRE11 inhibitors (e.g., Mirin, PFM39) dissolved in DMSO
-
Reaction Buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 5 mM MnCl₂, 2 mM DTT, 0.2% Tween 20)
-
Stop Solution (e.g., formamide (B127407) loading buffer with EDTA)
-
Denaturing polyacrylamide gel (e.g., 15-20%) and electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare reaction mixtures on ice, containing the reaction buffer, the labeled linear dsDNA substrate, and varying concentrations of the inhibitor (or DMSO control).
-
Start the reaction by adding the purified MRE11/MRN complex.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reactions by adding the stop solution and heating to denature the DNA.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the labeled DNA fragments using a phosphorimager or fluorescence scanner. The appearance of smaller, digested DNA fragments indicates exonuclease activity.
-
Quantify the amount of undigested substrate remaining to determine the percentage of inhibition and calculate the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
References
- 1. ATP Hydrolysis by RAD50 Protein Switches MRE11 Enzyme from Endonuclease to Exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mre11 Nuclease Activity has Essential Roles in DNA Repair and Genomic Stability Distinct from ATM Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRE11-RAD50-NBS1 Complex Is Sufficient to Promote Transcription by RNA Polymerase II at Double-Strand Breaks by Melting DNA Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclease Activity of Mre11 Is Required for Meiosis but Not for Mating Type Switching, End Joining, or Telomere Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release of Ku and MRN from DNA Ends by Mre11 Nuclease Activity and Ctp1 Is Required for Homologous Recombination Repair of Double-Strand Breaks | PLOS Genetics [journals.plos.org]
- 6. NBS1 promotes the endonuclease activity of the MRE11‐RAD50 complex by sensing CtIP phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Pfm01 in the Landscape of DNA Repair Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The integrity of our genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) and repair pathways. Targeting these pathways has emerged as a promising strategy in cancer therapy, particularly by exploiting the concept of synthetic lethality. Pfm01, a specific inhibitor of the MRE11 endonuclease, represents a targeted approach to modulate the choice between two major DNA double-strand break (DSB) repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). This guide provides a comparative analysis of this compound with other DNA repair inhibitors, supported by experimental data and detailed protocols to inform research and drug development.
Mechanism of Action: this compound and the MRE11 Nuclease
This compound is an N-alkylated derivative of mirin (B157360) that specifically inhibits the endonuclease activity of the MRE11 nuclease.[1][2] MRE11 is a core component of the MRE11-RAD50-NBS1 (MRN) complex, which acts as a sensor for DSBs and plays a critical role in initiating their repair. The nuclease activities of MRE11, both endonuclease and exonuclease, are pivotal in the initial processing of DNA ends, which in turn dictates the choice of repair pathway.
By selectively blocking the endonuclease activity of MRE11, this compound prevents the initial nicking of the DNA strand required for resection, a key step in initiating HR.[2][3] This inhibition effectively channels the repair of DSBs towards the NHEJ pathway.[1][2] This is in contrast to other MRE11 inhibitors like mirin and its derivative PFM39, which primarily target the 3'-5' exonuclease activity of MRE11.[2][4] Inhibition of the exonuclease activity stalls the resection process after it has been initiated, leading to an overall defect in HR without promoting NHEJ.[2]
Quantitative Comparison of MRE11 Inhibitors
The potency of DNA repair inhibitors is a critical factor in their experimental and therapeutic application. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other MRE11 inhibitors, providing a quantitative basis for comparison.
| Inhibitor | Primary Target | In Vitro IC50 (Nuclease Activity) | Cellular IC50 (pRPA formation) | Key Features |
| This compound | MRE11 Endonuclease | Not determined due to low solubility[2] | 50-75 µM[4] | Promotes NHEJ by inhibiting HR initiation.[1][2] |
| Pfm03 | MRE11 Endonuclease | ~100 µM[2] | 50-75 µM[4] | Similar mechanism to this compound.[2] |
| Mirin | MRE11 Exonuclease | ~200 µM[4] | 200-300 µM[4] | Inhibits HR, leading to a repair defect.[2] |
| PFM39 | MRE11 Exonuclease | <100 µM[4] | 50-75 µM[4] | More potent exonuclease inhibitor than mirin.[4] |
Broader Context: Comparison with Other DNA Repair Inhibitors
While direct head-to-head quantitative comparisons of this compound with inhibitors of other DNA repair pathways in identical experimental settings are limited, understanding their distinct mechanisms is crucial for designing rational combination therapies.
| Inhibitor Class | Primary Target(s) | Key Mechanism of Action | Consequence for DNA Repair |
| MRE11 Endo Inhibitors (e.g., this compound) | MRE11 Endonuclease | Blocks initiation of DNA end resection. | Shifts DSB repair from HR to NHEJ. |
| MRE11 Exo Inhibitors (e.g., Mirin) | MRE11 Exonuclease | Stalls ongoing DNA end resection. | Impairs HR, leading to repair defects. |
| PARP Inhibitors (e.g., Olaparib) | PARP1/2 | Inhibit repair of single-strand breaks (SSBs) and trap PARP on DNA. | Accumulation of SSBs leads to DSBs during replication; synthetic lethal with HR deficiency. |
| ATM Inhibitors (e.g., KU-55933) | ATM Kinase | Blocks the primary kinase that signals the presence of DSBs. | Prevents downstream signaling for cell cycle arrest and activation of HR. |
| DNA-PK Inhibitors (e.g., NU7441) | DNA-PKcs | Blocks a key kinase in the NHEJ pathway. | Inhibits the final ligation step of NHEJ. |
Visualizing the Pathways and Experimental Designs
To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the DNA double-strand break repair pathway and a typical experimental workflow for evaluating DNA repair inhibitors.
Caption: DNA double-strand break repair pathways and points of inhibition.
Caption: General experimental workflow for evaluating DNA repair inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of DNA repair inhibitors.
In Vitro MRE11 Nuclease Activity Assay
This assay directly measures the enzymatic activity of purified MRE11 and is crucial for determining the specific inhibitory effects on its endonuclease or exonuclease functions.
Materials:
-
Purified recombinant human MRE11 protein
-
Substrate DNA:
-
For endonuclease assay: φX174 circular single-stranded DNA (ssDNA)
-
For exonuclease assay: 3'-radiolabeled linear double-stranded DNA (dsDNA)
-
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MnCl₂, 1 mM DTT, 100 µg/ml BSA)
-
This compound and other inhibitors (dissolved in DMSO)
-
Stop solution (e.g., formamide (B127407) with loading dye)
-
Agarose (B213101) gel or polyacrylamide gel
-
Gel imaging system (for endonuclease assay) or phosphorimager (for exonuclease assay)
Procedure:
-
Prepare reaction mixtures containing assay buffer, MRE11 protein, and varying concentrations of the inhibitor (or DMSO as a vehicle control).
-
Pre-incubate the mixtures at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the DNA substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
For the endonuclease assay, analyze the products on an agarose gel. The conversion of circular ssDNA to linear and fragmented forms indicates nuclease activity.
-
For the exonuclease assay, separate the products on a denaturing polyacrylamide gel and visualize using a phosphorimager. The degradation of the full-length radiolabeled strand indicates exonuclease activity.
-
Quantify the amount of product formation to determine the IC50 values of the inhibitors.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is a widely used method to quantify the formation of DSBs in cells.
Materials:
-
Human cell line (e.g., U2OS, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
DNA damaging agent (e.g., ionizing radiation source, etoposide)
-
This compound or other inhibitors
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently labeled anti-primary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of the inhibitor for 1-2 hours.
-
Expose the cells to a DNA damaging agent.
-
Incubate the cells for various time points post-damage to allow for DNA repair.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
RAD51 Foci Formation Assay
This assay is used to specifically assess the functionality of the HR pathway by visualizing the recruitment of RAD51 to sites of DNA damage.
Materials:
-
Same as for the γ-H2AX foci formation assay, with the following substitution:
-
Primary antibody: anti-RAD51 antibody
Procedure: The protocol is very similar to the γ-H2AX foci formation assay.
-
Follow steps 1-7 of the γ-H2AX protocol.
-
Incubate with the primary anti-RAD51 antibody.
-
Proceed with steps 9-12 of the γ-H2AX protocol to visualize and quantify RAD51 foci. A reduction in the number of RAD51 foci upon inhibitor treatment indicates an impairment of the HR pathway.
Clonogenic Survival Assay
This assay is the gold standard for determining the long-term reproductive viability of cells after treatment with a cytotoxic agent.
Materials:
-
Human cell line
-
Cell culture medium and supplements
-
6-well plates
-
This compound or other inhibitors
-
DNA damaging agent (optional, for combination studies)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low and precise number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor. For combination studies, treat with the inhibitor and the DNA damaging agent.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), without disturbing the cells.
-
When colonies are visible (at least 50 cells per colony), remove the medium, wash with PBS, and fix the colonies with methanol.
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition to generate a dose-response curve.
Conclusion
This compound is a valuable research tool for dissecting the intricate mechanisms of DNA double-strand break repair. Its specific inhibition of the MRE11 endonuclease provides a unique way to modulate the choice between NHEJ and HR. This comparative guide highlights the distinct mode of action of this compound relative to other MRE11 inhibitors and provides a framework for its evaluation alongside other classes of DNA repair inhibitors. The provided experimental protocols offer a starting point for researchers to quantitatively assess the effects of this compound and other inhibitors in their specific experimental systems, ultimately contributing to the development of novel and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Verifying the On-Target Effects of Pfm01 Through Genetic Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and target validation, discerning the precise on-target effects of a chemical probe from potential off-target activities is paramount. This guide provides a comparative analysis of two key methodologies for validating the effects of Pfm01, a selective inhibitor of the MRE11 nuclease: pharmacological inhibition using this compound and genetic knockout of the MRE11 gene. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to objectively assess the on-target engagement of this compound.
At a Glance: this compound Inhibition vs. MRE11 Knockout
The primary distinction in their on-target effects lies in the nuanced roles of MRE11's different nuclease activities. This compound, as an MRE11 endonuclease inhibitor, specifically blocks the initiation of homologous recombination (HR), thereby promoting the alternative non-homologous end-joining (NHEJ) pathway for DNA double-strand break (DSB) repair. In contrast, a complete genetic knockout of MRE11 results in a broader loss of function, including both its endonuclease and exonuclease activities, which leads to a significant reduction in the overall efficiency of both HR and certain NHEJ sub-pathways.
| Feature | This compound (MRE11 Endonuclease Inhibitor) | MRE11 Genetic Knockout | Key Distinction |
| Mechanism of Action | Specific inhibition of MRE11's endonuclease activity. | Complete loss of MRE11 protein and all associated functions. | This compound offers specificity for one nuclease function, while knockout is a total loss-of-function. |
| Effect on Homologous Recombination (HR) | Reduces HR efficiency.[1] | Severely impairs HR.[2][3] | Both significantly reduce HR, but the underlying mechanism differs in completeness. |
| Effect on Non-Homologous End-Joining (NHEJ) | Enhances overall NHEJ frequency.[1] | Reduces the efficiency of specific NHEJ sub-pathways, particularly deletional NHEJ.[4] | This compound channels repair to NHEJ, whereas knockout can impair aspects of it. |
| RAD51 Foci Formation | Diminishes RAD51 foci formation. | Abolishes RAD51 foci formation. | Consistent with the inhibition of HR in both cases. |
| Cellular Phenotype | Increased reliance on NHEJ for DSB repair.[1] | Increased spontaneous chromosomal DSBs, sensitivity to topoisomerase 2 poisons.[5] | Knockout leads to a more severe genomic instability phenotype. |
Quantitative Comparison of On-Target Effects
The following tables summarize key quantitative data gathered from various studies to illustrate the distinct impacts of this compound and MRE11 knockout on DNA repair pathways.
Table 1: Effect of this compound on MRE11 Nuclease Activity and DNA Repair
| Parameter | Value | Cell Line/System | Reference |
| MRE11 Endonuclease Inhibition (IC50) | ~100 µM (in vitro) | Purified human MRE11 | [6] |
| Cellular Inhibition of Resection (pRPA formation) | 50-75 µM | A549 cells | [6][7] |
| Effect on Homologous Recombination (HR) | Reduced frequency | U2OS DR-GFP cells | [1] |
| Effect on Non-Homologous End-Joining (NHEJ) | Enhanced frequency | H1299 dA3 cells | [1] |
Table 2: Effect of MRE11 Knockdown/Knockout on DNA Repair
| Parameter | Effect | Cell Line/System | Reference |
| Overall NHEJ Efficiency | ~10-fold decrease in deletional NHEJ | HEK293/pPHW1 cells | [4] |
| Homologous Recombination (HR) | Reduced efficiency | H2A.X +/+ and H2A.X -/- cells | [8] |
| Spontaneous Chromosomal DSBs | Increased | Chicken DT40 and human lymphoblast cells | [5] |
| Sensitivity to Topoisomerase 2 Poisons | Extreme sensitivity | Chicken DT40 and human lymphoblast cells | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the DNA damage response pathway and a typical experimental workflow for validating on-target effects.
Caption: DNA double-strand break repair pathway choice and points of intervention.
Caption: Experimental workflow for comparing this compound with MRE11 knockout.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments cited in this guide.
MRE11 Genetic Knockout using CRISPR/Cas9
This protocol outlines the generation of an MRE11 knockout cell line.
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the MRE11 gene. Utilize online tools to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
-
Cell Transfection and Selection:
-
Transfect the Cas9-sgRNA plasmid into the target cell line (e.g., HEK293T, U2OS) using a suitable transfection reagent.
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
-
Single-Cell Cloning and Expansion:
-
After selection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand the single-cell clones into larger populations.
-
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR amplification of the targeted MRE11 locus followed by Sanger sequencing to identify insertions and deletions (indels).
-
Western Blot: Lyse a portion of the cells and perform a Western blot using an anti-MRE11 antibody to confirm the absence of the MRE11 protein.
-
Homologous Recombination (HR) Assay (DR-GFP Reporter)
This assay quantifies the efficiency of HR.
-
Cell Line: U2OS cells stably integrated with the DR-GFP reporter cassette.
-
Procedure:
-
Seed the DR-GFP U2OS cells in a 6-well plate.
-
Transfect the cells with an I-SceI expression plasmid to induce a double-strand break in the reporter cassette.
-
For the this compound group, pre-treat the cells with the desired concentration of this compound for 1-2 hours before I-SceI transfection.
-
Culture the cells for 48-72 hours.
-
Harvest the cells and analyze the percentage of GFP-positive cells using flow cytometry. GFP expression indicates successful HR repair.
-
Non-Homologous End-Joining (NHEJ) Assay
This assay measures the efficiency of NHEJ.
-
Cell Line: A cell line with a stably integrated NHEJ reporter, such as H1299-dA3.
-
Procedure:
-
Follow a similar procedure to the HR assay, transfecting with an I-SceI expression plasmid to induce a DSB.
-
For the this compound group, pre-treat with the inhibitor.
-
After 48-72 hours, analyze the reporter activity (e.g., GFP expression) via flow cytometry to quantify NHEJ events.
-
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR.
-
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat the cells with this compound or use MRE11 knockout cells alongside wild-type controls.
-
Induce DNA double-strand breaks using ionizing radiation (e.g., 2-10 Gy).
-
Allow cells to recover for a specific time (e.g., 2-6 hours).
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 5% BSA.
-
Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
-
Conclusion
Verifying the on-target effects of a small molecule inhibitor is a critical step in its validation as a chemical probe. This guide demonstrates that while both this compound and MRE11 genetic knockout lead to a reduction in homologous recombination, their effects on non-homologous end-joining are distinct. This compound, by specifically inhibiting the endonuclease activity of MRE11, shunts DNA repair towards NHEJ. In contrast, a full MRE11 knockout impairs both major DSB repair pathways to varying degrees, resulting in a more severe genomic instability phenotype.
By employing the comparative experimental approaches outlined here, researchers can confidently dissect the on-target effects of this compound and distinguish them from potential off-target activities, thereby advancing our understanding of MRE11's role in DNA repair and facilitating the development of novel therapeutic strategies.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of Ku and MRN from DNA Ends by Mre11 Nuclease Activity and Ctp1 Is Required for Homologous Recombination Repair of Double-Strand Breaks | PLOS Genetics [journals.plos.org]
- 3. Release of Ku and MRN from DNA Ends by Mre11 Nuclease Activity and Ctp1 Is Required for Homologous Recombination Repair of Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exonuclease Function of Human Mre11 Promotes Deletional Nonhomologous End Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mre11 Is Essential for the Removal of Lethal Topoisomerase 2 Covalent Cleavage Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle in DNA Damage Research: Pfm01 vs. siRNA Knockdown of MRE11
For researchers, scientists, and drug development professionals navigating the complexities of DNA damage response (DDR) pathways, the choice of tools to dissect the function of key proteins is paramount. MRE11, a critical component of the MRN complex, stands as a central player in the detection and repair of DNA double-strand breaks (DSBs). Two widely used techniques to probe MRE11 function are the small molecule inhibitor Pfm01 and siRNA-mediated protein knockdown. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. MRE11 siRNA
| Feature | This compound | siRNA Knockdown of MRE11 |
| Mechanism of Action | Specific inhibitor of MRE11 endonuclease activity. | Post-transcriptional gene silencing, leading to reduced MRE11 protein levels. |
| Target | Enzymatic activity of the MRE11 protein. | MRE11 mRNA, leading to protein depletion. |
| Mode of Action | Rapid and reversible inhibition. | Slower onset, dependent on protein turnover; longer-lasting effect. |
| Specificity | Highly specific for MRE11 endonuclease activity.[1] | Can have off-target effects by silencing unintended mRNAs. |
| Key Application | Dissecting the specific role of MRE11's endonuclease function in DNA repair pathway choice.[1] | Studying the overall consequences of MRE11 protein loss. |
Delving Deeper: Mechanism of Action and Cellular Effects
This compound is a small molecule inhibitor designed to specifically target the endonuclease activity of MRE11.[1] This enzymatic function is crucial for the initiation of homologous recombination (HR), a major DNA double-strand break repair pathway. By inhibiting this activity, this compound effectively channels the repair of DSBs towards the non-homologous end-joining (NHEJ) pathway.[1] This makes this compound an invaluable tool for studying the molecular switch between these two fundamental repair mechanisms.
In contrast, small interfering RNA (siRNA) knockdown targets the MRE11 messenger RNA (mRNA), leading to its degradation and a subsequent reduction in the total cellular level of the MRE11 protein.[2] This approach provides insights into the broader cellular consequences of MRE11 depletion, which can affect not only its endonuclease and exonuclease activities but also its scaffolding functions within the MRN complex (MRE11-RAD50-NBS1).
Figure 1. Mechanism of action of this compound versus MRE11 siRNA.
Performance Comparison: Impact on DNA Repair Pathways
The choice between this compound and MRE11 siRNA can significantly influence experimental outcomes, particularly when studying the balance between HR and NHEJ.
A key study by Shibata et al. (2014) demonstrated that specific inhibition of MRE11's endonuclease activity with this compound leads to a reduction in HR and an enhancement of NHEJ.[1] This is because blocking the initial end resection step required for HR allows the competing NHEJ pathway to take over. Conversely, depleting the entire MRE11 protein via siRNA can have a more complex phenotype, potentially affecting both pathways due to the loss of all MRE11 functions.
The following table summarizes the differential effects of this compound and MRE11-related siRNA on the efficiency of HR and NHEJ, as determined by reporter assays.
| Treatment | Homologous Recombination (HR) Efficiency (% of Control) | Non-Homologous End-Joining (NHEJ) Efficiency (% of Control) | Reference |
| This compound (50 µM) | ~40% | ~150% | Shibata et al., 2014[1] |
| siRNA (CtIP) | ~20% | ~100% (or slightly increased) | Shibata et al., 2014[1] |
Note: Data for CtIP siRNA is presented as a proxy for MRE11-dependent resection, as CtIP works in concert with MRE11 to initiate HR. Direct comparative data for MRE11 siRNA in the same HR/NHEJ reporter assay was not available in the cited study.
Figure 2. Impact of this compound and MRE11 siRNA on DNA repair pathway choice.
Experimental Protocols
This compound Treatment for Inhibition of MRE11 Endonuclease Activity
-
Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 10-100 µM). A titration is recommended to determine the optimal concentration for your cell line and experimental endpoint.[3]
-
Incubation: Add the this compound-containing medium to cells and incubate for the desired duration prior to inducing DNA damage or for the entire duration of the repair assay.
-
Controls: Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
siRNA Transfection for MRE11 Knockdown
-
siRNA Preparation: Resuspend lyophilized MRE11 siRNA and a non-targeting control siRNA in RNase-free water or buffer to a stock concentration of 20 µM.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For a 6-well plate, dilute 5 µL of 20 µM siRNA into 245 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into 245 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the 500 µL of transfection complex to each well containing cells in 2 mL of fresh antibiotic-free medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. The optimal time for knockdown should be determined empirically.
-
Validation: Assess MRE11 protein knockdown efficiency by Western blotting.[2][4]
Figure 3. Comparative experimental workflows for this compound and MRE11 siRNA.
Specificity and Off-Target Considerations
This compound: As a rationally designed small molecule, this compound exhibits high specificity for the MRE11 endonuclease activity.[1] However, as with any chemical inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is crucial to perform dose-response experiments and include appropriate controls to validate the on-target effect.
MRE11 siRNA: A significant concern with siRNA-based approaches is the potential for off-target effects, where the siRNA silences unintended genes that share partial sequence homology.[5] This can lead to confounding phenotypes and misinterpretation of results. To mitigate this, it is recommended to:
-
Use multiple independent siRNAs targeting different regions of the MRE11 mRNA.
-
Perform rescue experiments by expressing an siRNA-resistant form of MRE11.
-
Use a non-targeting siRNA as a negative control.
Conclusion: Choosing the Right Tool for the Job
Both this compound and MRE11 siRNA are powerful tools for investigating the multifaceted roles of MRE11 in the DNA damage response. The choice between them should be guided by the specific research question.
-
This compound is the superior choice for dissecting the specific contribution of MRE11's endonuclease activity to DNA repair pathway choice. Its rapid and specific action allows for precise temporal control and minimizes confounding effects from the loss of other MRE11 functions.
-
siRNA knockdown is more suitable for studying the overall cellular consequences of MRE11 protein depletion. This approach is valuable for understanding the long-term effects of MRE11 loss on genome stability, cell cycle progression, and other cellular processes.
By carefully considering the strengths and limitations of each method, researchers can design more robust experiments and gain deeper insights into the critical functions of MRE11 in maintaining genomic integrity.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine methylation of MRE11 by PRMT1 is required for DNA damage checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Quantitative Comparison of Pfm01's Modulation of HR and NHEJ DNA Repair Pathways
For Immediate Release
A deep dive into the molecular intricacies of DNA repair reveals the potent and selective activity of Pfm01, a small molecule inhibitor of the MRE11 endonuclease. This guide provides a comprehensive quantitative comparison of this compound's ability to modulate the two major DNA double-strand break (DSB) repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details relevant protocols, and visualizes the underlying biological processes to offer a clear perspective on this compound's mechanism of action and its potential therapeutic applications.
This compound, an N-alkylated derivative of mirin (B157360), has emerged as a critical tool for dissecting the complex interplay between HR and NHEJ.[1][2] Unlike its parent compound, this compound selectively inhibits the endonuclease activity of the MRE11 component of the MRN complex, a key sensor of DNA DSBs.[1][3] This targeted inhibition effectively acts as a molecular switch, suppressing the error-free HR pathway and promoting the more error-prone NHEJ pathway.[1][3] This unique characteristic makes this compound a valuable agent for both basic research into DNA repair mechanisms and for the development of novel cancer therapies, particularly in sensitizing tumors to DNA-damaging agents.
Quantitative Performance Analysis: this compound vs. Alternative MRE11 Inhibitors
The efficacy of this compound in modulating HR and NHEJ has been quantitatively assessed using specialized reporter cell lines. The U2OS DR-GFP cell line is utilized to measure the frequency of HR, while the H1299 dA3-1 cell line is employed to quantify NHEJ activity. The data presented below, primarily derived from the seminal work of Shibata et al. (2014), clearly demonstrates the differential effects of this compound compared to other MRE11 inhibitors, such as mirin and PFM39, which primarily target the exonuclease activity of MRE11.[3]
| Inhibitor | Target Nuclease Activity | Concentration (µM) | Homologous Recombination (HR) Efficiency (% of Control) | Non-Homologous End Joining (NHEJ) Efficiency (% of Control) | Cell Lines Used | Reference |
| This compound | Endonuclease | 100 | ~20% | ~150% | U2OS DR-GFP (HR), H1299 dA3-1 (NHEJ) | [3] |
| Mirin | Exonuclease | 500 | ~30% | ~100% (No significant change) | U2OS DR-GFP (HR), H1299 dA3-1 (NHEJ) | [3] |
| PFM39 | Exonuclease | 100 | ~25% | ~100% (No significant change) | U2OS DR-GFP (HR), H1299 dA3-1 (NHEJ) | [3] |
Delving into the Mechanisms: Signaling Pathways of HR and NHEJ
To fully appreciate the impact of this compound, it is essential to understand the fundamental signaling pathways it modulates.
Non-Homologous End Joining (NHEJ) Pathway
NHEJ is the predominant DSB repair pathway in mammalian cells, active throughout the cell cycle. It directly ligates broken DNA ends, a process that is rapid but can introduce small insertions or deletions.
Caption: Simplified schematic of the Non-Homologous End Joining (NHEJ) pathway.
Homologous Recombination (HR) Pathway
HR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair DSBs. It is primarily active in the S and G2 phases of the cell cycle. The initiation of HR is dependent on the 5'-3' resection of the DNA ends, a process initiated by the MRE11 endonuclease.
Caption: Overview of the Homologous Recombination (HR) pathway and the inhibitory action of this compound.
Experimental Protocols: A Guide to Measuring HR and NHEJ
The quantitative data presented in this guide were generated using well-established reporter-based assays. Below are detailed protocols for these key experiments.
DR-GFP Homologous Recombination Assay
This assay quantifies HR efficiency by measuring the reconstitution of a functional Green Fluorescent Protein (GFP) gene following a site-specific DSB.
Experimental Workflow:
Caption: Experimental workflow for the DR-GFP Homologous Recombination assay.
Detailed Methodology:
-
Cell Culture: U2OS cells stably integrated with the DR-GFP reporter cassette are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
Transfection: Cells are seeded in 6-well plates. After 24 hours, they are transfected with an I-SceI expression vector (e.g., pCBASceI) using a suitable transfection reagent. I-SceI is a rare-cutting endonuclease that introduces a specific DSB in the inactive GFP cassette.
-
Inhibitor Treatment: Approximately 8 hours post-transfection, the medium is replaced with fresh medium containing either this compound at the desired concentration (e.g., 100 µM) or a vehicle control (DMSO).
-
Incubation: Cells are incubated for an additional 40-48 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Cells are harvested, washed with PBS, and resuspended in a suitable buffer for flow cytometry. The percentage of GFP-positive cells is determined, which directly correlates with the frequency of successful HR events.
NHEJ Reporter Assay
This assay measures the efficiency of NHEJ by assessing the repair of a linearized plasmid containing a reporter gene.
Experimental Workflow:
Caption: Experimental workflow for the NHEJ reporter assay.
Detailed Methodology:
-
Cell Culture: H1299 dA3-1 cells, which contain a chromosomally integrated NHEJ reporter, are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. The reporter consists of a promoter separated from a GFP coding sequence by a floxed stop cassette flanked by two I-SceI recognition sites.
-
Transfection: Similar to the HR assay, cells are transfected with an I-SceI expression vector to induce DSBs at the recognition sites.
-
Inhibitor Treatment: Following an 8-hour post-transfection incubation, cells are treated with this compound or a vehicle control.
-
Incubation: The cells are incubated for an additional 40-48 hours. Successful NHEJ repair excises the stop cassette, leading to GFP expression.
-
Flow Cytometry: The percentage of GFP-positive cells is quantified by flow cytometry, providing a measure of NHEJ efficiency.
Conclusion and Future Directions
This compound stands out as a potent and selective inhibitor of MRE11 endonuclease activity, offering a unique tool to dissect the intricate balance between HR and NHEJ. The quantitative data clearly demonstrates its ability to suppress HR while promoting NHEJ, a feature not shared by MRE11 exonuclease inhibitors like mirin and PFM39. This guide provides the foundational knowledge, including comparative data, pathway diagrams, and experimental protocols, to empower researchers in their exploration of DNA repair mechanisms and the development of targeted cancer therapies. Future investigations will likely focus on the in vivo efficacy of this compound and its derivatives, as well as their potential in combination therapies to overcome resistance to conventional cancer treatments.
References
Independent Validation of Pfm01: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MRE11 endonuclease inhibitor, Pfm01, with other alternatives, supported by a compilation of experimental data from multiple studies. This guide aims to facilitate the independent validation of published findings and inform future research directions.
This compound is a small molecule inhibitor that selectively targets the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex. This complex plays a critical role in the DNA Damage Response (DDR), acting as a sensor of double-strand breaks (DSBs) and initiating the signaling cascade that leads to either Non-Homologous End Joining (NHEJ) or Homologous Recombination (HR) repair pathways. By inhibiting the endonuclease activity of MRE11, this compound has been shown to modulate the choice between these two major DSB repair pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound on different cellular processes related to DNA repair.
Table 1: Effect of this compound on RAD51 Foci Formation
| Cell Line | Treatment Conditions | This compound Concentration | % of Cells with RAD51 Foci (relative to control) | Reference |
| 1BR3 (WT) | 3 Gy Irradiation | 100 µM | Diminished | [1] |
| HSC62 (BRCA2-defective) | 3 Gy Irradiation | 100 µM | Diminished | [1] |
Table 2: Effect of this compound on Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) Efficiency
| Assay | Cell Line | This compound Concentration | Effect on Repair Pathway | Reference |
| NHEJ Reporter Assay | H1299 dA3 | 100 µM | Enhanced | [1] |
| HR Reporter Assay | U2OS DR-GFP | 100 µM | Reduced | [1] |
Table 3: Effect of this compound on the Viability of BRCA2-Deficient Cells
| Cell Line | Treatment | This compound Concentration | Outcome | Reference |
| HSC62 (BRCA2-defective) | 3 Gy Irradiation | 100 µM | Rescued repair defect | [1] |
| 48BR (WT) | 3 Gy Irradiation | 100 µM | Rescued repair defect | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
RAD51 Foci Formation Assay
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration before inducing DNA damage.
-
Induction of DNA Damage: Expose cells to a source of DNA double-strand breaks, such as ionizing radiation (e.g., 3 Gy).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it has more than a threshold number of foci (e.g., >5).
-
NHEJ and HR Reporter Assays
These assays utilize cell lines that have a stably integrated reporter construct to measure the efficiency of a specific DNA repair pathway.
-
Cell Lines:
-
NHEJ: H1299 dA3 cells containing a reporter that expresses a functional protein upon successful NHEJ-mediated repair of an I-SceI-induced DSB.
-
HR: U2OS DR-GFP cells containing a reporter that expresses GFP upon successful HR-mediated repair of an I-SceI-induced DSB.
-
-
Experimental Procedure:
-
Transfect the cells with an I-SceI expression vector to induce DSBs in the reporter construct.
-
Treat the cells with this compound or a vehicle control.
-
After a suitable incubation period (e.g., 48-72 hours), analyze the cells by flow cytometry to determine the percentage of reporter-positive cells.
-
Cell Viability Assay in BRCA2-Deficient Cells
-
Cell Culture: Culture BRCA2-deficient cells (e.g., HSC62) and a wild-type control cell line.
-
Treatment: Treat the cells with this compound or a vehicle control, with or without a DNA damaging agent.
-
Assessment of Cell Viability:
-
Colony Formation Assay: Plate a known number of cells and treat them as described above. After a period of incubation (e.g., 10-14 days), stain the colonies and count them to determine the surviving fraction.
-
γH2AX Foci Analysis: To assess the repair defect, treat cells with a DNA damaging agent in the presence or absence of this compound. Fix and stain the cells for γH2AX, a marker of DNA double-strand breaks. Quantify the number of γH2AX foci per nucleus at different time points to assess the kinetics of DNA repair.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits MRE11 endonuclease, promoting NHEJ over HR.
Caption: General workflow for assessing the effects of this compound.
References
Pfm01: A Comparative Analysis of Efficacy in BRCA-Deficient vs. Proficient Cells
For Immediate Release
This guide provides a comprehensive comparison of the MRE11 endonuclease inhibitor, Pfm01, in BRCA-deficient and BRCA-proficient cellular contexts. The data presented herein is targeted towards researchers, scientists, and drug development professionals investigating novel cancer therapeutics, particularly for tumors with deficiencies in the DNA damage response pathway.
Introduction
Deficiencies in the BRCA1 and BRCA2 genes, central to the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, are a hallmark of a significant subset of cancers, including breast, ovarian, prostate, and pancreatic cancers. This genetic vulnerability has been successfully exploited by Poly (ADP-ribose) polymerase (PARP) inhibitors, which induce synthetic lethality in HR-deficient cells. However, the emergence of resistance to PARP inhibitors necessitates the exploration of alternative therapeutic strategies.
This compound is a small molecule inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex acts as a sensor for DSBs and initiates the DNA damage response cascade. By inhibiting the endonuclease activity of MRE11, this compound disrupts the processing of DNA breaks, a critical step in DNA repair. This guide evaluates the efficacy of this compound in selectively targeting BRCA-deficient cells and compares its performance with the established PARP inhibitor, Olaparib.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and the PARP inhibitor Olaparib in isogenic human retinal pigment epithelial (RPE1) cells, comparing wild-type (BRCA-proficient) and BRCA1 double knockout (DKO, BRCA-deficient) cell lines. The data is derived from colony survival assays, a robust method for assessing the long-term cytotoxic effects of a compound.
Table 1: Efficacy of this compound in BRCA-Proficient vs. BRCA-Deficient Cells
| Cell Line | Treatment | Concentration (µM) | Cell Survival (%) |
| RPE1 WT | DMSO (Control) | - | 100 |
| RPE1 WT | This compound | 15 | ~100 |
| RPE1 DKO | DMSO (Control) | - | 100 |
| RPE1 DKO | This compound | 15 | ~50 |
Data is estimated from graphical representations in the cited literature and presented to illustrate the comparative effect.
Table 2: Comparative Efficacy of this compound and Olaparib in BRCA-Deficient Cells
| Cell Line | Treatment | Concentration (µM) | Cell Survival (%) |
| RPE1 DKO | DMSO (Control) | - | 100 |
| RPE1 DKO | This compound | 15 | ~50 |
| RPE1 DKO | Olaparib | 1 | <25 |
Data is estimated from graphical representations in the cited literature for comparative purposes.
Experimental Protocols
Cell Lines and Culture
-
RPE1 WT: Wild-type human retinal pigment epithelial cells (BRCA-proficient).
-
RPE1 DKO: BRCA1 double knockout RPE1 cells (BRCA-deficient).
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
Colony Survival Assay
-
Cell Seeding: Cells were seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates to allow for the formation of distinct colonies.
-
Treatment: After 24 hours, cells were treated with either DMSO (vehicle control), this compound (15 µM), or Olaparib (1 µM).
-
Incubation: Plates were incubated for 10-14 days to allow for colony formation. The medium was changed every 3-4 days.
-
Fixation and Staining: Colonies were fixed with a solution of methanol (B129727) and acetic acid (3:1 ratio) and then stained with 0.5% crystal violet solution.
-
Colony Counting: The number of colonies (defined as a cluster of ≥50 cells) in each well was counted manually or using an automated colony counter.
-
Data Analysis: The surviving fraction was calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.
Mandatory Visualization
Signaling Pathway
Safety Operating Guide
Proper Disposal and Handling of Pfm01: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the MRE11 endonuclease inhibitor, Pfm01 (CAS: 1558598-41-6), including operational and disposal plans. Adherence to these procedural guidelines is critical for safe laboratory practice and environmental protection.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided below for easy reference and comparison.
| Property | Value |
| IUPAC Name | (5Z)-5-[(4-Hydroxyphenyl)methylene]-3-(2-methylpropyl)-2-thioxo-4-thiazolidinone[1] |
| CAS Number | 1558598-41-6[1][2][3] |
| Molecular Formula | C₁₄H₁₅NO₂S₂[1][2][3] |
| Molecular Weight | 293.4 g/mol [1][2][3] |
| Appearance | A solid[3] |
| Purity | ≥98%[2][3] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol.[2] Also soluble in DMF.[4] |
| Storage | Store at -20°C for long-term storage (months to years).[1][2] Can be stored at 0-4°C for short-term (days to weeks).[1] Shipped at ambient temperature.[1] |
Essential Safety and Disposal Procedures
This compound is a research chemical and should be handled with care. While it is shipped as a non-hazardous chemical, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling the compound.
Disposal of this compound and associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, weigh boats, etc.), and other lab materials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. This container must be leak-proof and stored in secondary containment to prevent spills.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
Storage of Hazardous Waste:
-
Store all this compound waste in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure secondary containment is in place for all liquid waste containers.
-
Do not store incompatible chemicals together.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of all this compound waste.
-
Incineration is the generally accepted method for the destruction of such research compounds.
-
Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer system.
Key Experimental Protocols Involving this compound
This compound is utilized in research to inhibit the endonuclease activity of the MRE11 protein, a key component of the MRE11-RAD50-NBS1 (MRN) complex involved in DNA double-strand break repair. Below are detailed methodologies for key experiments cited in the literature.
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Assays
These assays are used to assess the impact of this compound on the two major pathways of DNA double-strand break repair.
-
Cell Culture and Transfection:
-
Plate 1 x 10⁵ DR-GFP U2OS cells (for HR assay) or 1.25 x 10⁵ H1299 dA3-1 cells (for NHEJ assay) in 6-well dishes 24 hours prior to transfection.
-
Transfect the cells with 1.0 µg (for U2OS) or 1.25 µg (for H1299) of the I-SceI vector (pSceI) using a suitable transfection reagent (e.g., GeneJuice or NanoJuice™). I-SceI is a rare-cutting endonuclease that will create a specific DNA double-strand break.
-
-
Inhibitor Treatment:
-
After 8 hours of transfection, replace the medium with fresh medium containing either DMSO (as a vehicle control) or the desired concentration of this compound (e.g., 50 µM).
-
-
Analysis by Flow Cytometry:
-
After 40 hours of incubation with the inhibitor, trypsinize the cells.
-
Measure the percentage of GFP-positive cells using a flow cytometer (e.g., FACSCanto, BD Biosciences) with appropriate software (e.g., FACS Diva). An increase in GFP-positive cells in the DR-GFP U2OS system indicates successful homologous recombination, while an increase in the H1299 dA3-1 system suggests enhanced non-homologous end joining. This compound has been shown to reduce homologous recombination and enhance non-homologous end joining.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of the MRN complex in DNA double-strand break repair and a typical experimental workflow for studying the effects of this compound.
Caption: Role of the MRN complex in DNA double-strand break repair and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the impact of this compound on DNA repair pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
